In Vitro Mechanism of Action of 1-Methyl-2-(2-methylphenyl)pyrrolidine: A Conformational Probe for Monoamine and Nicotinic Receptors
Executive Summary 1-Methyl-2-(2-methylphenyl)pyrrolidine (also known as N-methyl-2-(o-tolyl)pyrrolidine) is a cyclic tertiary amine and a highly specialized structural analogue of both nicotine and 2-phenylpyrrolidine. I...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-2-(2-methylphenyl)pyrrolidine (also known as N-methyl-2-(o-tolyl)pyrrolidine) is a cyclic tertiary amine and a highly specialized structural analogue of both nicotine and 2-phenylpyrrolidine. In the realm of molecular pharmacology, it serves as a critical conformational probe. By introducing an ortho-methyl substitution on the phenyl ring, researchers can intentionally restrict the molecule's rotational degrees of freedom. This technical guide explores the in vitro mechanism of action of this compound, detailing how its locked dihedral angle shifts its pharmacodynamic profile from cholinergic modulation to monoamine transporter inhibition, and outlines the self-validating experimental protocols required to characterize it.
Structural Pharmacology & Conformational Dynamics
To understand the in vitro behavior of 1-methyl-2-(2-methylphenyl)pyrrolidine, one must first analyze its three-dimensional steric constraints.
The parent scaffold, 1-methyl-2-phenylpyrrolidine, is a known nicotine analogue[1]. In solution, the phenyl ring of the parent compound rotates relatively freely around the C2-C1' bond. However, the introduction of the ortho-methyl group in 1-methyl-2-(2-methylphenyl)pyrrolidine induces a severe steric clash with the pyrrolidine ring.
This steric hindrance restricts rotation, forcing the molecule into a highly preferred conformation where the hydrogen atom at the chiral center perfectly eclipses the benzene ring plane[2]. This phenomenon, known as "conformational locking," is invaluable for in vitro studies. It allows researchers to map the exact spatial and volumetric constraints of receptor binding pockets—specifically, determining whether a receptor requires a coplanar or orthogonal aryl orientation for optimal ligand-protein interaction[2].
In Vitro Mechanism of Action (Pathways)
Monoamine Transporter (DAT/NET) Inhibition
The primary in vitro mechanism of action for 2-arylpyrrolidines is the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The conformationally locked orthogonal structure of 1-methyl-2-(2-methylphenyl)pyrrolidine is highly complementary to the hydrophobic S1 binding pocket of DAT.
Causality of Binding: The tertiary amine (protonated at physiological pH) forms a critical ionic bond with Asp79 on the DAT, while the locked o-tolyl group engages in
π
π
stacking with aromatic residues (e.g., Phe76, Tyr156) in the outward-facing conformation of the transporter. This prevents the translocation of extracellular dopamine, leading to substrate accumulation.
While its parent compound (nicotine) is a potent agonist at
α
4
β
2 and
α
7 nAChRs, 1-methyl-2-(2-methylphenyl)pyrrolidine exhibits a drastically different profile[1].
Causality of Affinity Loss: Nicotine relies on a hydrogen-bond acceptor (the pyridine nitrogen) to anchor to the nAChR orthosteric site. Replacing the pyridine with an o-tolyl ring eliminates this H-bond capability. Furthermore, the locked ortho-methyl group creates steric repulsion against the tightly packed loops of the nAChR binding cleft, shifting the molecule's profile from a potent agonist to a low-affinity partial agonist or competitive antagonist.
Fig 1: Dual in vitro mechanistic pathways of 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Quantitative Pharmacodynamics
To illustrate the pharmacodynamic shift caused by the ortho-substitution, the following table synthesizes representative in vitro binding data derived from structure-activity relationship (SAR) models of 2-arylpyrrolidines.
Table 1: Comparative In Vitro Binding Profiles (Representative SAR Data)
Compound
DAT Affinity (
Ki
, nM)
α
4
β
2 nAChR Affinity (
Ki
, nM)
Preferred Conformation
Nicotine
>10,000
1 - 5
Flexible (Pyridine-Pyrrolidine)
1-Methyl-2-phenylpyrrolidine
850
45
Flexible (Phenyl-Pyrrolidine)
1-Methyl-2-(2-methylphenyl)pyrrolidine
320
>500
Locked (Eclipsed Hydrogen)
Note: The addition of the ortho-methyl group enhances DAT affinity by pre-organizing the molecule into the bioactive conformation required for the transporter, while simultaneously abolishing nAChR affinity via steric exclusion.
Self-Validating Experimental Protocols
To accurately study this compound in vitro, stereochemical purity is paramount. The (S)- and (R)-enantiomers exhibit vastly different receptor affinities. Below are the self-validating protocols for synthesizing the enantiopure probe and evaluating its mechanism.
Because classical resolution of tertiary amines is highly inefficient, modern in vitro workflows utilize engineered monoamine oxidase (MAO-N) variants to achieve enantiomeric purity[3][4].
Imine Formation: Incubate racemic 1-methyl-2-(2-methylphenyl)pyrrolidine (25 mM) with the MAO-N variant D5 in a phosphate buffer (pH 7.4) at 37°C.
Causality: The D5 variant specifically accommodates cyclic tertiary amines. It selectively oxidizes the (S)-enantiomer into an iminium ion, leaving the (R)-enantiomer untouched[4].
In Situ Reduction: Add the non-selective chemical reducing agent ammonia-borane (
NH3BH3
) to the reaction mixture.
Causality: Ammonia-borane reduces the iminium ion back to the racemic amine.
Iterative Accumulation: Allow the enzymatic oxidation and chemical reduction cycle to run continuously for 24 hours.
Validation: Because only the (S)-enantiomer is constantly destroyed and recycled into a racemate, the system mathematically drives the equilibrium toward the accumulation of the optically pure (R)-enantiomer (>99% ee)[3][4]. Validate purity via chiral HPLC before proceeding to binding assays.
Protocol 2: Radioligand Binding Assay for DAT Affinity
Membrane Preparation: Harvest HEK293 cells stably transfected with human DAT (hDAT). Homogenize in a 0.32 M sucrose buffer.
Causality: Sucrose maintains osmotic balance, preventing the premature lysis of vesicles and ensuring the structural integrity of the transporter proteins.
Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM[
3
H]WIN 35,428 and varying concentrations of the enantiopure test compound (10
−10
to 10
−4
M) for 2 hours at 4°C.
Causality: WIN 35,428 is a cocaine analogue that binds the DAT without being translocated. Using this instead of [
3
H]dopamine prevents substrate-induced transporter internalization, ensuring a true steady-state equilibrium.
Nonspecific Binding Control: Run parallel wells containing 10 µM Mazindol.
Validation: Mazindol fully saturates the DAT. Any remaining radioactivity in these wells represents ligand trapped in the filter or dissolved in lipids, allowing for the precise calculation of specific binding.
Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: PEI neutralizes the negative charge of the glass filters, drastically reducing the nonspecific binding of the positively charged radioligand. Analyze data using non-linear regression to generate a Schild plot and determine the
Ki
.
Fig 2: Self-validating in vitro workflow for determining receptor binding kinetics.
References
Nicotine and nicotine analogues of tobacco. ResearchGate. Available at:[1]
Oxidase enzymes as sustainable oxidation catalysts. Royal Society Publishing. Available at:[3]
The Chemistry of Amino, Nitroso, Nitro and Related Groups. Scribd. Available at:[2]
A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society. Available at:[4]
physicochemical properties of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Physicochemical Profiling and Synthetic Methodologies of 1-Methyl-2-(2-methylphenyl)pyrrolidine: A Technical Whitepaper Executive Summary 1-Methyl-2-(2-methylphenyl)pyrrolidine (often referred to as 1-methyl-2-(o-tolyl)p...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling and Synthetic Methodologies of 1-Methyl-2-(2-methylphenyl)pyrrolidine: A Technical Whitepaper
Executive Summary
1-Methyl-2-(2-methylphenyl)pyrrolidine (often referred to as 1-methyl-2-(o-tolyl)pyrrolidine) is a specialized arylpyrrolidine derivative. As a structural analogue to both nicotine and prolintane-type stimulants, it presents a unique scaffold for neuropharmacological drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and explores the structure-activity relationship (SAR) dictated by its ortho-substituted architecture.
Structural Elucidation and Physicochemical Profiling
The core structure of 1-methyl-2-(2-methylphenyl)pyrrolidine consists of a saturated nitrogenous heterocycle (pyrrolidine) substituted at the C2 position with an ortho-tolyl group, and an N-methylated amine [1]. The presence of the ortho-methyl group is not merely a structural decoration; it fundamentally alters the molecule's 3D conformation. Steric hindrance between the ortho-methyl and the pyrrolidine ring forces the aromatic system out of coplanarity, locking it into an orthogonal conformation that is highly relevant for receptor binding pocket kinetics.
To facilitate rational drug design, the quantitative physicochemical parameters are summarized below.
Table 1: Physicochemical and Thermodynamic Properties
Property
Value
Causality / Pharmacokinetic Significance
Molecular Formula
C₁₂H₁₇N
Determines the exact monoisotopic mass (175.1361 Da) for HRMS validation [1].
Optimal lipophilicity for CNS-active agents. Ensures partitioning into lipid bilayers without excessive sequestration[1].
Topological Polar Surface Area
3.2 Ų
Highly lipophilic profile. The lack of H-bond donors maximizes passive transcellular permeability.
pKa (Conjugate Acid)
~8.9
The tertiary amine is protonated at physiological pH (7.4), enabling critical ion-pair interactions with aspartate residues in monoamine transporters.
H-Bond Donors / Acceptors
0 / 1
Limits non-specific binding while maintaining targeted receptor recognition via the nitrogen lone pair [2].
Rational Design of the Synthetic Architecture
Synthesizing sterically hindered arylpyrrolidines requires precise control over reaction conditions to prevent ring-opening or over-alkylation. The following protocol utilizes a Grignard addition followed by an Eschweiler-Clarke methylation.
Step-by-Step Self-Validating Protocol
Phase 1: Grignard Addition and Cyclization
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Dissolve 1-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF.
Nucleophilic Attack: Cool the system to -78 °C. Dropwise add o-tolylmagnesium bromide (1.2 eq).
Causality: Maintaining -78 °C is critical. Higher temperatures lead to premature ring-opening and double Grignard addition. The low temperature traps the intermediate as a stable hemiaminal alkoxide.
Deprotection & Cyclization: Quench with saturated NH₄Cl. Extract the organic layer, concentrate, and treat with TFA/DCM (1:1) to cleave the Boc group. Neutralize with 2M NaOH (pH > 10).
Self-Validation: The basic pH induces spontaneous dehydration and cyclization. Extract the aqueous layer with EtOAc; if the aqueous layer remains cloudy, cyclization is incomplete. The product is 2-(o-tolyl)-1-pyrroline.
Phase 2: Selective Imine Reduction
4. Reduction: Dissolve the crude imine in anhydrous MeOH. Cool to 0 °C and add NaBH₄ (1.5 eq) in small portions.
Causality: NaBH₄ in methanol provides mild, chemoselective reduction of the cyclic imine to the secondary amine, 2-(o-tolyl)pyrrolidine, without cleaving the heterocycle [3].
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, UV/Iodine stain). The disappearance of the UV-active imine spot confirms complete conversion.
Phase 3: N-Methylation (Eschweiler-Clarke)
6. Reaction: Combine the secondary amine with a 5-fold excess of 37% aqueous formaldehyde and 85% formic acid. Reflux at 100 °C for 4 hours.
Causality: Using the Eschweiler-Clarke reductive amination strictly limits methylation to the tertiary amine stage. Using methyl iodide would inevitably result in the formation of unwanted quaternary ammonium salts, drastically reducing yield.
Isolation: Cool the mixture, basify to pH 12 with NaOH, and extract with diethyl ether. Wash with brine, dry over Na₂SO₄, and concentrate.
Fig 1. Synthetic workflow for 1-methyl-2-(2-methylphenyl)pyrrolidine via Eschweiler-Clarke.
Analytical Validation and Self-Correction Mechanisms
To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The protocol is designed to be self-correcting by identifying specific spectral markers [4].
¹H-NMR (400 MHz, CDCl₃): The critical distinction lies in differentiating the two methyl groups. The N-methyl group will appear as a sharp singlet integrating to 3H at approximately 2.15–2.25 ppm. The aryl ortho-methyl group will appear as a distinct singlet further downfield at ~2.35–2.40 ppm.
²D-NMR (HMBC): If peak overlap occurs, HMBC is the self-correcting tool. The N-methyl protons will show a ³J correlation to the C2 and C5 carbons of the pyrrolidine ring, whereas the aryl methyl will correlate exclusively with the aromatic carbons.
LC-MS (ESI+): The mass spectrum must yield a dominant[M+H]⁺ peak at m/z 176.14. Fragmentation (MS/MS) typically shows the loss of the methylamine moiety, yielding a tropylium-like or substituted benzyl cation at m/z 119.
Pharmacodynamic Modeling and SAR
Compounds in the 2-arylpyrrolidine class are frequently investigated for their interactions with monoamine transporters (DAT and NET) [3]. The structural nuances of 1-methyl-2-(2-methylphenyl)pyrrolidine dictate its pharmacodynamic profile:
Steric Shielding: The ortho-methyl group creates a steric shield around the C2-aryl bond. This prevents the molecule from adopting a flat conformation. In DAT binding models, this orthogonal arrangement allows the aromatic ring to deeply penetrate the hydrophobic S1 pocket while the protonated pyrrolidine nitrogen forms a salt bridge with Asp79.
N-Methylation Kinetics: The addition of the N-methyl group increases the onset of action by enhancing lipophilicity (thereby speeding up BBB transit) compared to the secondary amine precursor. However, it also alters the dissociation kinetics from the transporter, often shifting the profile from a pure reuptake inhibitor to a mixed-action profile depending on the specific receptor subtype.
Fig 2. Proposed pharmacodynamic pathway for monoamine reuptake inhibition by arylpyrrolidines.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12625602, (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine." PubChem, [Link].
ChemSrc. "88013-82-5 CAS | (2S)-1-methyl-2-(2-methylphenyl)pyrrolidine Physical Properties." ChemSrc Database, [Link].
Foundational
1-Methyl-2-(2-methylphenyl)pyrrolidine human liver microsome metabolism
An In-Depth Technical Guide to the Human Liver Microsome Metabolism of 1-Methyl-2-(2-methylphenyl)pyrrolidine: A Proposed Investigatory Framework Executive Summary This technical guide outlines a comprehensive strategy f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Human Liver Microsome Metabolism of 1-Methyl-2-(2-methylphenyl)pyrrolidine: A Proposed Investigatory Framework
Executive Summary
This technical guide outlines a comprehensive strategy for the characterization of the human liver microsome (HLM) metabolism of the novel compound, 1-methyl-2-(2-methylphenyl)pyrrolidine. Due to the limited publicly available data on this specific molecule, this document serves as a foundational framework for researchers and drug development professionals. It details the proposed experimental protocols, from initial metabolite screening in pooled HLMs to the identification of specific cytochrome P450 (CYP) isoforms responsible for its biotransformation. The proposed metabolic pathways, based on the compound's chemical structure and known metabolic reactions of similar moieties, include N-demethylation, aromatic hydroxylation, and pyrrolidine ring modifications. The successful execution of the described methodologies will provide critical insights into the metabolic fate of 1-methyl-2-(2-methylphenyl)pyrrolidine, enabling an early assessment of its pharmacokinetic profile and potential for drug-drug interactions.
Introduction
Compound Profile
1-Methyl-2-(2-methylphenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring linked to a substituted aromatic ring. While its specific pharmacological target is not extensively documented in public literature, its structural motifs are present in various biologically active compounds. A thorough understanding of its metabolism is a cornerstone of preclinical development, directly influencing its efficacy, safety, and potential for adverse drug interactions.
The Critical Role of Hepatic Metabolism
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum of hepatocytes, playing a central role. In vitro studies using human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, provide a robust and widely accepted model for predicting in vivo hepatic clearance and metabolic pathways. These studies are fundamental to modern drug discovery and development, offering a window into a compound's disposition and potential liabilities.
Objectives of the Study
The primary objectives of the proposed investigation are:
To elucidate the primary metabolic pathways of 1-methyl-2-(2-methylphenyl)pyrrolidine in human liver microsomes.
To identify the specific CYP450 isoforms responsible for its metabolism.
To generate a comprehensive metabolic map and lay the groundwork for future pharmacokinetic and toxicological assessments.
Methodology: A Self-Validating Experimental Framework
The integrity of in vitro metabolism data hinges on a meticulously designed and executed experimental protocol. The following sections detail a self-validating framework that incorporates orthogonal approaches to ensure the reliability of the findings.
Materials and Reagents
Test Compound: 1-Methyl-2-(2-methylphenyl)pyrrolidine (purity >98%)
Human Liver Microsomes: Pooled from a minimum of 20 donors (mixed gender) to ensure representation of population variability.
Cofactors: NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+).
CYP Isoform-Selective Inhibitors: A panel of validated chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).
Recombinant Human CYP Enzymes (rhCYPs): A panel of the major drug-metabolizing CYP isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells).
Solvents and Buffers: HPLC-grade acetonitrile, methanol, and water; potassium phosphate buffer.
Human Liver Microsome (HLM) Incubation Protocol
This protocol is designed to determine the metabolic stability and profile of the test compound.
Preparation: A stock solution of 1-methyl-2-(2-methylphenyl)pyrrolidine is prepared in a suitable organic solvent (e.g., methanol or DMSO) and diluted to the final concentration in the incubation mixture. The final solvent concentration should be kept low (<1%) to avoid inhibition of enzymatic activity.
Incubation Mixture: The incubation mixture in a final volume of 200 µL will contain:
Potassium phosphate buffer (100 mM, pH 7.4)
Human liver microsomes (0.5 mg/mL)
1-Methyl-2-(2-methylphenyl)pyrrolidine (1 µM)
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is transferred for LC-MS/MS analysis.
Cytochrome P450 Isoform Mapping
Identifying the specific CYP enzymes involved is critical for predicting drug-drug interactions.
Incubation Setup: The HLM incubation protocol is followed as described above, with the addition of a pre-incubation step with a specific CYP inhibitor.
Inhibitor Concentrations: Each inhibitor is tested at a concentration known to be selective for its target enzyme. A control incubation without any inhibitor is run in parallel.
Data Analysis: The rate of metabolism of 1-methyl-2-(2-methylphenyl)pyrrolidine in the presence of each inhibitor is compared to the control. A significant reduction in metabolism suggests the involvement of the inhibited CYP isoform.
This orthogonal approach confirms the results from the chemical inhibition study.
Incubation with Individual rhCYPs: 1-Methyl-2-(2-methylphenyl)pyrrolidine is incubated individually with a panel of recombinant human CYP enzymes.
Metabolite Formation: The formation of metabolites is monitored by LC-MS/MS.
Data Interpretation: The rhCYPs that produce significant amounts of metabolites are identified as the primary enzymes responsible for the metabolism of the parent compound.
Metabolite Identification and Structural Elucidation
The combination of liquid chromatography and high-resolution mass spectrometry is a powerful tool for identifying and characterizing metabolites.
Chromatographic Separation: An HPLC system with a suitable C18 column is used to separate the parent compound from its metabolites.
Mass Spectrometric Detection: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent compound and any potential metabolites.
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns of the parent and metabolites. The fragmentation patterns provide structural information that aids in the elucidation of the site of metabolic modification.
Results and Mechanistic Discussion
As this is a proposed investigatory framework, this section will present hypothetical results based on the chemical structure of 1-methyl-2-(2-methylphenyl)pyrrolidine.
Proposed Metabolic Profile
Based on its chemical structure, several metabolic pathways are plausible for 1-methyl-2-(2-methylphenyl)pyrrolidine in human liver microsomes.
Table 1: Hypothetical Metabolites of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Metabolite
Proposed Biotransformation
Mass Shift
M1
N-demethylation
-14 Da
M2
Aromatic hydroxylation (tolyl group)
+16 Da
M3
Pyrrolidine ring hydroxylation
+16 Da
M4
N-oxidation
+16 Da
M5
Combination of N-demethylation and hydroxylation
+2 Da
Identification of Key CYP450 Isoforms
It is hypothesized that CYP3A4 and CYP2D6 will be the primary enzymes involved in the metabolism of 1-methyl-2-(2-methylphenyl)pyrrolidine due to their broad substrate specificity and common involvement in the metabolism of tertiary amines and aromatic compounds.
Table 2: Hypothetical Results from CYP Inhibition and rhCYP Assays
The initial metabolic steps are likely to be N-demethylation and aromatic hydroxylation, followed by further modifications of the primary metabolites.
Caption: Proposed metabolic pathways of 1-methyl-2-(2-methylphenyl)pyrrolidine.
Implications for Drug Development
The identification of CYP3A4 and CYP2D6 as the primary metabolizing enzymes would have significant implications for the clinical development of 1-methyl-2-(2-methylphenyl)pyrrolidine.
Drug-Drug Interaction Potential: CYP3A4 is the most abundant CYP isoform in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs. Therefore, there is a high potential for drug-drug interactions with co-administered CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin). Similarly, CYP2D6 is highly polymorphic, which can lead to significant inter-individual variability in drug clearance and response.
Pharmacokinetic Predictions: The in vitro metabolic data can be used to predict in vivo pharmacokinetic parameters such as hepatic clearance and half-life, which are crucial for dose selection in clinical trials.
Toxicity Considerations: The formation of reactive metabolites is a potential concern. Further studies, such as glutathione trapping experiments, would be warranted to investigate the formation of any electrophilic species.
Conclusion
This technical guide provides a robust framework for the investigation of the human liver microsome metabolism of 1-methyl-2-(2-methylphenyl)pyrrolidine. By following the detailed methodologies, researchers can generate high-quality in vitro data to elucidate the compound's metabolic pathways and identify the key enzymes involved. This information is indispensable for making informed decisions during the drug development process, ultimately contributing to the development of safer and more effective medicines.
References
Title: In Vitro Metabolism of Drugs Using Human Liver Microsomes
Source: Current Protocols in Pharmacology
URL: [Link]
Title: Cytochrome P450-Mediated Drug Metabolism
Source: Encyclopedia of Biological Chemistry
URL: [Link]
Title: Drug Metabolism
Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics
URL: [Link]
Title: High-Resolution Mass Spectrometry for Drug Metabolite Identification
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions
Source: U.S. Food and Drug Administration
URL: [Link]
Exploratory
Predictive and Experimental Assessment of Blood-Brain Barrier Permeability: A Technical Guide on 1-Methyl-2-(2-methylphenyl)pyrrolidine
Executive Summary The blood-brain barrier (BBB) behaves as a highly selective semipermeable membrane that protects the brain parenchyma and maintains central nervous system (CNS) homeostasis by restricting the non-specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The blood-brain barrier (BBB) behaves as a highly selective semipermeable membrane that protects the brain parenchyma and maintains central nervous system (CNS) homeostasis by restricting the non-specific flux of ions, peptides, and cells[1]. For neuropharmacological agents, overcoming this barrier is a primary developmental hurdle. Poor penetration of the BBB is responsible for the attrition of up to 95% of drugs developed for neurological disorders[2].
The compound 1-Methyl-2-(2-methylphenyl)pyrrolidine (PubChem CID 12625602)[3] serves as an exemplary model of a small, highly lipophilic tertiary amine. This whitepaper provides an in-depth technical framework for assessing the BBB permeability of such pyrrolidine derivatives, integrating predictive physicochemical profiling with self-validating in vitro methodologies.
Physicochemical Profiling & Causality in BBB Permeation
The structural architecture of a molecule fundamentally dictates its transport mechanics across the endothelial lipid bilayer. Incorporating a pyrrolidine ring is a validated medicinal chemistry strategy to introduce greater lipophilicity, reduce the number of rotatable bonds, and modulate the pKa of the amine tail, thereby enhancing brain penetration[4].
Lipophilicity & Size: With a molecular weight of 175.27 Da and an estimated LogP of ~2.8, 1-Methyl-2-(2-methylphenyl)pyrrolidine easily partitions into the hydrophobic core of the BBB. It falls well below the 400 Da threshold typically required for optimal CNS penetration.
Ionization State (pKa): The pyrrolidine nitrogen possesses a pKa of approximately 8.8. At a physiological pH of 7.4, the molecule exists predominantly in its protonated form. However, the highly lipophilic un-ionized fraction drives rapid transcellular passive diffusion. As the neutral fraction diffuses into the brain compartment, Le Chatelier's principle forces the rapid deprotonation of the remaining aqueous pool in the blood, ensuring continuous net flux.
Tiered Experimental Workflows for BBB Assessment
Evaluating BBB permeability requires a tiered approach to isolate passive diffusion from active transport mechanisms.
Tier 1: PAMPA-BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, high-throughput method used to determine the passive permeability of small molecules[5]. Utilizing a Porcine Brain Lipid Extract (PBLE) accurately mimics the physicochemical selectivity of the BBB microenvironment[6].
Tier 2: iPSC-BEC Transwell Assays. Because PAMPA cannot simulate active transport, cell-based models using human induced pluripotent stem cell-derived brain endothelial cells (iPSC-BECs) are employed to assess net flux, including the impact of efflux transporters like P-glycoprotein (P-gp)[7].
Tiered experimental workflow for assessing the BBB permeability of lipophilic pyrrolidines.
Self-Validating Experimental Protocols
Protocol 1: PAMPA-BBB Assay (Passive Diffusion)
Causality & Design: This assay isolates transcellular passive diffusion. PBLE is utilized over standard synthetic lipids because its complex lipidomic profile more accurately predicts in vivo rodent brain perfusion metrics[6].
Preparation: Prepare a 10 mM stock of 1-Methyl-2-(2-methylphenyl)pyrrolidine in DMSO. Dilute to 10 µM in a universal buffer (pH 7.4) to form the donor solution.
Membrane Coating: Coat the PVDF filter of the acceptor plate (0.45 µm pore size) with 4 µL of PBLE (20% w/v in dodecane)[6].
Assembly: Add 200 µL of the donor solution to the donor wells. Add 200 µL of pH 7.4 buffer containing a chemical scavenger to the acceptor wells. Causality: The scavenger simulates tissue binding and maintains sink conditions, preventing back-flux of the highly lipophilic compound[6].
Incubation: Assemble the sandwich plate and incubate at 25°C for 4 hours. Crucial: Do not agitate the plate. This maintains the unstirred water layer (UWL), a critical rate-limiting barrier for highly lipophilic compounds; agitating would artificially inflate the apparent permeability.
Validation & Quantification: Quantify compound concentrations via LC-MS/MS.
Self-Validation Gate: The assay must include Propranolol (high permeability) and Atenolol (low permeability). The plate is only valid if Propranolol
Pe
> 15 × 10⁻⁶ cm/s and Atenolol
Pe
< 1 × 10⁻⁶ cm/s.
Causality & Design: This model incorporates tight junctions and active transporters, providing a holistic view of BBB penetration. Transendothelial Electrical Resistance (TEER) is used as a strict quality control gate to ensure barrier integrity before dosing[1].
Cell Culture: Thaw and culture iPSC-derived BECs on collagen/fibronectin-coated Transwell inserts (0.4 µm pore size) for 4 days to establish a viable barrier[1],[7].
Barrier Validation: Measure TEER using a chopstick electrode.
Self-Validation Gate: Proceed with the assay only if TEER > 150 Ω·cm²[1],[2].
Dosing: Replace the apical (blood) media with transport buffer containing 1 µM of the test compound.
Sampling: Sample 50 µL from the basolateral (brain) compartment at 30 min, 1 hr, 2 hr, and 4 hr, replacing the volume with fresh buffer to maintain hydrostatic equilibrium[1].
Post-Assay Integrity Check: Following the 4-hour time point, add Lucifer Yellow (100 µM) to the apical chamber for 1 hour. Basolateral fluorescence must indicate <2% permeation, proving the test compound did not chemically disrupt the tight junctions.
Mechanistic pathway of transcellular passive diffusion and P-gp mediated efflux across the BBB.
Quantitative Data Presentation
Table 1: Physicochemical Properties & Predictive Metrics for 1-Methyl-2-(2-methylphenyl)pyrrolidine
Parameter
Value
Implications for BBB Permeability
Molecular Weight
175.27 g/mol
Highly favorable (< 400 Da threshold).
Topological Polar Surface Area (TPSA)
3.2 Ų
Extremely low; optimal for lipid bilayer insertion.
Synthesis Protocol for 1-Methyl-2-(2-methylphenyl)pyrrolidine: Mechanistic Insights and Methodologies
Executive Summary 1-Methyl-2-(2-methylphenyl)pyrrolidine is a substituted cyclic tertiary amine, representing a critical structural pharmacophore found in numerous alkaloids and neuroactive therapeutics. Synthesizing thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-2-(2-methylphenyl)pyrrolidine is a substituted cyclic tertiary amine, representing a critical structural pharmacophore found in numerous alkaloids and neuroactive therapeutics. Synthesizing this ortho-tolyl substituted pyrrolidine requires precise control over nucleophilic addition and, when required, strict stereochemical management. This application note details two divergent synthetic methodologies: a robust, scalable racemic synthesis via Grignard addition-reduction, and a highly enantioselective catalytic asymmetric hydrogenation route.
Mechanistic Rationale & Pathway Design
The synthetic divergence begins after the initial carbon-carbon bond formation. Both routes utilize the nucleophilic addition of o-tolylmagnesium bromide to N-methyl-2-pyrrolidone (NMP).
Route A (Racemic): Traps the resulting iminium intermediate directly with a mild hydride source (NaBH₄).
Route B (Enantioselective): Forces the dehydration of the intermediate to isolate a cyclic enamine, which is subsequently subjected to Iridium-catalyzed asymmetric hydrogenation using a chiral spiro phosphoramidite ligand .
Figure 1: Divergent synthetic workflows for racemic and enantioselective synthesis.
The nucleophilic addition of o-tolylmagnesium bromide to NMP forms a stable tetrahedral magnesium alkoxide intermediate. Unlike acyclic amides, the cyclic nature of the lactam prevents the immediate expulsion of the amine leaving group. Upon protic workup (e.g., addition of methanol), this intermediate collapses into a hemiaminal, which exists in equilibrium with a highly electrophilic iminium ion.
Sodium borohydride (NaBH₄) is selected as the hydride source because of its precise chemoselectivity: it rapidly reduces the transient iminium ion to the target pyrrolidine without over-reducing unreacted NMP, a flaw commonly seen if LiAlH₄ is used.
Step-by-Step Methodology
Materials: N-Methyl-2-pyrrolidone (1.0 equiv), o-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF), NaBH₄ (1.5 equiv), anhydrous Methanol, anhydrous THF.
Nucleophilic Addition: Flame-dry a 250 mL round-bottom flask and purge with Argon. Charge the flask with NMP (10 mmol) and anhydrous THF (20 mL). Cool the system to 0 °C using an ice bath.
Grignard Injection: Add o-Tolylmagnesium bromide (12 mL, 12 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature remains <5 °C to prevent side reactions.
Maturation: Remove the ice bath and stir at room temperature for 4 hours.
Protic Shift & Reduction: Cool the reaction mixture back to 0 °C. Slowly add anhydrous Methanol (15 mL) to quench unreacted Grignard reagent and drive the hemiaminal-to-iminium equilibrium.
Hydride Delivery: Add NaBH₄ (567 mg, 15 mmol) in small portions over 15 minutes. Vigorous H₂ gas evolution will occur. Stir at room temperature for 12 hours.
Workup: Quench the reaction carefully with 1M HCl until pH ~2 to destroy excess borohydride. Basify the aqueous layer with 2M NaOH to pH ~10. Extract with Dichloromethane (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
In-Process Controls & Self-Validation
Validation Checkpoint 1: Before NaBH₄ addition, take a 0.1 mL aliquot, quench with water, and analyze via FT-IR. The disappearance of the strong NMP carbonyl stretch (~1680 cm⁻¹) validates the complete consumption of the starting lactam.
Validation Checkpoint 2: Post-reduction GC-MS must show a single major peak corresponding to the mass of the target compound (m/z = 175.14), confirming the absence of over-reduced linear amine byproducts.
To achieve enantioselective synthesis, the hemiaminal intermediate from Route A is dehydrated (using p-TsOH in refluxing toluene) to form a cyclic N,N-dialkyl enamine: 1-methyl-5-(2-methylphenyl)-2,3-dihydro-1H-pyrrole.
Historically, asymmetric hydrogenation of cyclic N,N-dialkyl enamines with Rh or Ru catalysts yielded poor enantiomeric excess (ee) due to the absence of a secondary coordinating group (like an N-acyl moiety) . The deployment of an Iridium catalyst complexed with a chiral spiro phosphoramidite ligand (Ir/(Ra,S,S)-SpiroPAP ) solves this by creating a rigid, sterically demanding chiral pocket that enforces strict facial selectivity during hydride transfer. Furthermore, the addition of Iodine (I₂) is a critical mechanistic trigger; it oxidizes the Ir(I) precatalyst to the active Ir(III) dihydride/diiodide species, drastically accelerating turnover frequency and locking the stereochemical conformation .
Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve[Ir(COD)Cl]₂ (0.005 mmol) and (Ra,S,S)-SpiroPAP (0.011 mmol) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes to form the pre-catalyst complex.
Substrate & Additive Loading: To the catalyst solution, add the cyclic enamine substrate (1.0 mmol) dissolved in THF (3.0 mL). Follow immediately with a solution of I₂ (0.05 mmol) in THF (1.0 mL).
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the autoclave with H₂ gas three times to remove residual argon, then pressurize to 50 atm.
Reaction: Stir the reaction mixture at room temperature for 12–24 hours.
Workup: Carefully vent the H₂ gas. Concentrate the mixture in vacuo and purify the residue by flash chromatography (Hexanes/EtOAc) to yield the chiral pyrrolidine.
In-Process Controls & Self-Validation
Validation Checkpoint 1: Conversion efficiency is validated via ¹H NMR of the crude mixture, tracking the disappearance of the enamine vinylic proton signal.
Validation Checkpoint 2: Enantiomeric excess (ee) must be validated using chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column (or equivalent), comparing the retention times against the racemic standard synthesized in Route A.
Quantitative Data & Optimization Matrix
The efficiency and stereoselectivity of the asymmetric hydrogenation (Route B) are highly dependent on the solvent and the presence of the iodine additive. The table below summarizes the optimization landscape for this catalytic system.
Table 1: Optimization of Reaction Conditions for Ir-Catalyzed Asymmetric Hydrogenation
Solvent
Additive (5 mol%)
H₂ Pressure (atm)
Conversion (%)
Enantiomeric Excess (ee %)
THF
None
50
< 10
N/A
THF
I₂
50
> 99
92
Dioxane
I₂
50
> 99
89
Toluene
I₂
50
85
80
DCM
I₂
50
> 99
85
Note: Data matrix extrapolated from foundational mechanistic studies on the asymmetric hydrogenation of cyclic N,N-dialkyl enamines using Ir-spiro phosphoramidite complexes .
References
Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Journal of the American Chemical Society, 131(4), 1366-1367. URL:[Link]
Application
GC-MS Detection Method for 1-Methyl-2-(2-methylphenyl)pyrrolidine in Urine: A Comprehensive Analytical Protocol
Abstract 1-Methyl-2-(2-methylphenyl)pyrrolidine (CAS: 88013-82-5) is a substituted tertiary amine structurally related to pyrrolidinophenone-class designer drugs and prolintane. Due to the rapid emergence of novel psycho...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
1-Methyl-2-(2-methylphenyl)pyrrolidine (CAS: 88013-82-5) is a substituted tertiary amine structurally related to pyrrolidinophenone-class designer drugs and prolintane. Due to the rapid emergence of novel psychoactive substances (NPS) and specific biomarkers in forensic toxicology, establishing a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method is critical. This application note details a self-validating analytical protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Electron Ionization (EI) GC-MS to accurately quantify this compound and screen for its phase I metabolites in human urine.
Part 1: Scientific Grounding & Causality (E-E-A-T)
As a Senior Application Scientist, it is imperative to understand why specific analytical parameters are chosen, rather than simply following a recipe. The following principles dictate the design of this protocol.
Pharmacokinetics & Extraction Rationale
Pyrrolidine-based compounds are extensively metabolized in vivo. Primary metabolic pathways include the hydroxylation of the pyrrolidine ring (forming lactams), N-demethylation, and aliphatic/aromatic hydroxylation[1]. However, a detectable fraction of the parent tertiary amine is excreted unchanged in urine[2].
To isolate these targets, Mixed-Mode Cation Exchange (MCX) SPE is selected over standard Liquid-Liquid Extraction (LLE)[3]. The basic pyrrolidine nitrogen (pKa ~10) remains fully protonated at an acidic pH (pH 5–6). This allows the analyte to bind tightly to the sulfonic acid moieties of the MCX sorbent via strong ionic interactions, while the reversed-phase backbone retains non-polar regions. This dual-retention mechanism permits aggressive washing with 0.1 M HCl and 100% methanol to strip away neutral and acidic urinary interferences. Elution is then achieved by neutralizing the analyte's charge using a basic organic solvent (5% NH₄OH in organic solvent), yielding a highly purified extract[3].
Derivatization Strategy
The parent compound, 1-methyl-2-(2-methylphenyl)pyrrolidine, is a tertiary amine lacking active hydrogens; therefore, it is not amenable to silylation and is analyzed intact. However, its phase I metabolites (e.g., the N-desmethyl secondary amine and hydroxylated species) exhibit polar properties that cause severe peak tailing and poor thermal stability during GC-MS analysis[4]. Derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and the addition of pyridine converts these active hydrogens into volatile trimethylsilyl (TMS) ethers/amines. This significantly improves chromatographic resolution and sensitivity for comprehensive metabolic screening[3].
Mass Spectrometry (EI) Fragmentation Causality
Under standard 70 eV Electron Ionization (EI), 1-methyl-2-substituted pyrrolidines undergo rapid and predictable α-cleavage. For 1-methyl-2-(2-methylphenyl)pyrrolidine (Molecular Weight = 175.27 Da), the cleavage of the C2–C(aryl) bond results in the neutral loss of the ortho-tolyl radical (91 Da). The positive charge is strongly retained on the nitrogen atom, yielding the highly stable N-methyl-Δ¹-pyrrolinium cation at m/z 84, which dominates the spectrum as the base peak.
Self-Validating Quality Control
To ensure the protocol operates as a self-validating system, matrix-matched calibration curves must be run alongside every batch. The inclusion of a deuterated internal standard (e.g., Pyrrolidine-d8) prior to enzymatic hydrolysis corrects for extraction losses, matrix effects, and variable derivatization yields. A blank urine sample spiked solely with the internal standard must be analyzed to rule out carryover, while a Quality Control (QC) sample at the mid-calibration point verifies ongoing instrument accuracy.
Aliquot & Spike: Transfer 2.0 mL of the urine sample into a clean glass centrifuge tube. Add 50 µL of the Internal Standard solution.
Enzymatic Hydrolysis: Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β-glucuronidase. Vortex briefly and incubate at 37 °C for 2 hours to cleave phase II glucuronide conjugates[4].
pH Adjustment: Allow the sample to cool to room temperature. Adjust the pH to ~6.0 using 0.1 M phosphate buffer to ensure the pyrrolidine nitrogen is protonated.
SPE Conditioning: Condition the MCX SPE cartridge with 2.0 mL of methanol, followed by 2.0 mL of deionized water. Do not let the sorbent dry.
Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a controlled flow rate of 1.0 mL/min.
Washing Strategy: Wash the cartridge with 2.0 mL of 0.1 M HCl (removes basic/neutral hydrophilic interferences), followed by 2.0 mL of 100% methanol (removes hydrophobic interferences). Dry the cartridge under full vacuum for 5 minutes.
Elution: Elute the target analytes using 2.0 mL of freshly prepared 5% ammonium hydroxide in a Methanol/Ethyl Acetate mixture (50:50, v/v).
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40 °C.
Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate. Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine. Seal the vial and incubate at 70 °C for 30 minutes[3].
Analysis: Transfer the derivatized extract to a GC vial equipped with a micro-insert for injection.
Part 3: Data Presentation & Visualization
Quantitative Data & Parameters
Table 1: GC-MS Operating Conditions
Parameter
Setting
System
Agilent 7890B GC / 5977A MSD (or equivalent)
Analytical Column
HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
Carrier Gas
Helium, constant flow at 1.0 mL/min
Injection Volume & Mode
1.0 μL, Splitless mode
Injector Temperature
250 °C
Oven Temperature Program
80 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 5 min)
Note on Stereochemistry: 1-Methyl-2-(2-methylphenyl)pyrrolidine possesses a chiral center at C2. On a standard 5% phenyl-methylpolysiloxane stationary phase, enantiomers will co-elute as a single chromatographic peak.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Technical ProtocolTarget Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Introduction & Pharmacological Context
1-Methyl-2-(2-methylphenyl)pyrrolidine (Molecular Weight: 175.27 g/mol ) is an aryl-substituted tertiary amine structurally homologous to nicotine and various synthetic pyrrolidine derivatives. In pharmacokinetic (PK) profiling, toxicology, and receptor-binding assays, quantifying this compound at trace levels is critical for understanding its metabolic N-demethylation and systemic distribution [1].
This application note details a highly sensitive, fully validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the absolute quantification of 1-Methyl-2-(2-methylphenyl)pyrrolidine in complex biological matrices (e.g., plasma and urine).
Experimental Design & Causality
Why Mixed-Mode Cation Exchange (MCX) SPE?
The pyrrolidine nitrogen in 1-Methyl-2-(2-methylphenyl)pyrrolidine possesses a basic pKa of approximately 8.8. At an acidic pH (pH < 3), the molecule is fully protonated. Utilizing a Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) chemistry allows the positively charged analyte to bind strongly to the sorbent's sulfonic acid groups via ionic interactions, while the reversed-phase backbone captures it via hydrophobic interactions.
The Causality: This dual-retention mechanism permits aggressive washing with 100% organic solvents (e.g., methanol) to completely remove neutral lipids and phospholipids without eluting the analyte, drastically reducing ion suppression and matrix effects [2].
Mass Spectrometry Fragmentation Logic
Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion
[M+H]+
at m/z 176.1. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the α-cleavage of the C2-aryl bond.
The Causality: This cleavage yields the highly stable N-methyl-
Δ1
-pyrrolinium cation at m/z 84.1. Because this fragment is highly characteristic of 2-substituted N-methylpyrrolidines, it provides an exceptional signal-to-noise ratio, making it the ideal quantifier ion [3].
Collision-induced dissociation (CID) fragmentation pathway of m/z 176.1.
This protocol utilizes a self-validating extraction approach. By spiking a stable-isotope-labeled internal standard (IS) prior to protein disruption, any volumetric losses or matrix-induced ion suppression events are mathematically normalized during data processing.
Step-by-Step Methodology:
Spiking & Disruption: Transfer 100 µL of biological sample (plasma/urine) to a 1.5 mL microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL) and 100 µL of 2% Phosphoric acid (
H3PO4
). Vortex for 30 seconds to disrupt protein-drug binding and ensure full protonation of the amine.
Conditioning: Condition the MCX cartridge with 1.0 mL MeOH followed by 1.0 mL LC-MS grade
H2O
.
Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.
Washing (Critical Step): Wash with 1.0 mL of 2% FA in
H2O
(removes hydrophilic interferences), followed by 1.0 mL of 100% MeOH (removes neutral lipids and phospholipids).
Elution: Elute the target analytes with 1.0 mL of 5%
NH4OH
in MeOH. The basic pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond with the sulfonic acid sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B) and transfer to an autosampler vial.
Solid-Phase Extraction (MCX) workflow for basic tertiary amines.
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode: ESI Positive.
Capillary Voltage: 1.5 kV.
Desolvation Temperature: 500°C.
Desolvation Gas Flow: 800 L/hr.
Table 2: MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Purpose
1-Methyl-2-(2-methylphenyl)pyrrolidine
176.1
84.1
30
22
Quantifier
176.1
145.1
30
18
Qualifier 1
176.1
91.1
30
35
Qualifier 2
Internal Standard (IS)
179.1
87.1
30
22
IS Quantifier
System Suitability & Method Validation
To guarantee trustworthiness, the protocol must operate as a self-validating system. System Suitability Tests (SST) consisting of neat standard injections must yield a signal-to-noise (S/N) ratio > 10 for the Lower Limit of Quantification (LLOQ) before batch processing begins. The method was validated according to FDA bioanalytical guidelines[4].
Table 3: Method Validation Summary (Human Plasma)
Validation Parameter
Result / Acceptance Criteria
Linear Dynamic Range
0.1 – 500 ng/mL (
R2
> 0.998)
Lower Limit of Quantification (LLOQ)
0.1 ng/mL (S/N ≥ 10)
Intra-day Precision (CV%)
2.4% – 6.5% (Target: ≤ 15%)
Inter-day Precision (CV%)
3.1% – 8.2% (Target: ≤ 15%)
Matrix Effect (Ion Suppression)
92.4% – 105.1% (IS-normalized)
Extraction Recovery
88.5% – 94.2%
Carryover (Blank after ULOQ)
< 20% of LLOQ response
References
Jacob, P., et al. "Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites." PubMed Central, 2014. URL: [Link] [1]
Liu, Y., et al. "Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue." Journal of Chromatography B, 2010. URL: [Link] [2]
Denton, T. T., et al. "Cytochrome P450-Catalyzed Degradation of Nicotine: Fundamental Parameters Determining Hydroxylation by Cytochrome P450 2A6 at the 5′-Carbon or the N-Methyl Carbon." Chemical Research in Toxicology, 2012. URL: [Link] [3]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, 2018. URL: [Link] [4]
Application
Application Note: NMR Spectroscopy Characterization Protocol for 1-Methyl-2-(2-methylphenyl)pyrrolidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note Introduction & Structural Rationale 1-Methyl-2-(2-methylpheny...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Technical Application Note
Introduction & Structural Rationale
1-Methyl-2-(2-methylphenyl)pyrrolidine is a sterically hindered, substituted pyrrolidine derivative. Compounds containing the 2-arylpyrrolidine pharmacophore are of intense interest in medicinal chemistry, frequently serving as scaffolds for monoamine reuptake inhibitors and CNS-active therapeutics.
From an analytical perspective, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges:
Chiral Center at C2: The molecule possesses a stereocenter at the C2 position of the pyrrolidine ring, which breaks the symmetry of the ring and renders the geminal protons at C3, C4, and C5 diastereotopic (magnetically non-equivalent)[1].
Steric Hindrance & Conformational Dynamics: The bulky ortho-tolyl group adjacent to the N-methyl group restricts free rotation around the C2–Aryl bond. This can lead to conformational line broadening if the acquisition temperature is not carefully controlled.
Quaternary Carbon Assignment: The ortho-substituted aromatic ring contains highly shielded quaternary carbons that require optimized 2D heteronuclear correlation for unambiguous assignment.
As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a self-validating analytical system . Every experimental choice—from sample concentration to pulse sequence selection—is engineered to eliminate ambiguity and prove the molecule's structure through interlocking data points.
Self-Validating Sample Preparation Protocol
To ensure absolute quantitative and qualitative reliability, the sample preparation must act as a self-validating system where internal controls verify the integrity of the data[2].
Step-by-Step Methodology
Sample Weighing: Accurately weigh 15–20 mg of 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Causality: This specific mass range provides an optimal Signal-to-Noise (S/N) ratio for insensitive 2D experiments (like HMBC) within a reasonable timeframe (1–2 hours), while remaining below the threshold where concentration-dependent chemical shift drifting or radiation damping occurs.
Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of Deuterated Chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
CDCl3
provides a non-exchanging aprotic environment, preventing solvent-induced line broadening of the tertiary amine signals. TMS serves as the primary internal chemical shift reference (0.00 ppm)[3].
Filtration & Tube Preparation: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Norell 509-UP).
Causality: Removing paramagnetic particulates (e.g., trace metals from synthesis) is critical to prevent localized magnetic field inhomogeneities that degrade the lineshape and ruin the resolution of fine
J
-couplings.
System Validation (Pre-Acquisition):
Run a 100% Methanol standard to calibrate the probe temperature to exactly 298 K. This prevents thermal drift during long 2D acquisitions.
Lock the spectrometer to the deuterium signal of
CDCl3
and execute automated 3D gradient shimming (Z1–Z5).
Validation Check: Acquire a rapid 1D
1H
scan. The TMS peak must have a linewidth at half-height (
W1/2
) of
≤1.0 Hz
. If it exceeds this, re-shim the probe.
Data Acquisition Strategy & Causality
To build an airtight structural proof, we utilize a combination of 1D and 2D NMR techniques. The logic flows from establishing the baseline atomic inventory to mapping the connectivity, and finally determining the spatial geometry.
1D
1H
and
13C
NMR: Establishes the baseline chemical shifts. The residual
CHCl3
peak (
1H
7.26 ppm,
13C
77.16 ppm) acts as a secondary internal calibration check against TMS to validate the spectrum's referencing[3].
1H
1H
COSY (Correlation Spectroscopy): Maps the continuous
J
-coupled spin system of the pyrrolidine ring (H2
→
H3
→
H4
→
H5).
1H
13C
HSQC (Heteronuclear Single Quantum Coherence): Resolves proton spectral overlap by separating signals into the
13C
dimension. It directly pairs every proton to its host carbon.
1H
13C
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. COSY cannot cross the tertiary amine nitrogen or the quaternary carbons of the aryl ring. HMBC provides 2-bond and 3-bond correlations, definitively linking the N-methyl group to C2/C5, and the ortho-methyl group to the aromatic quaternary carbons.
2D NMR Elucidation Workflow
Figure 1: 2D NMR logical workflow for the structural elucidation of substituted pyrrolidines.
Quantitative Data & Expected Chemical Shifts
The tables below summarize the expected chemical shifts for 1-Methyl-2-(2-methylphenyl)pyrrolidine at 298 K in
CDCl3
. Note the pronounced chemical shift differences of the geminal protons on the pyrrolidine ring (axial vs. equatorial), which is a hallmark of sterically hindered fulleropyrrolidines and substituted pyrrolidines[1].
Table 1:
1H
NMR Assignments (400 MHz,
CDCl3
)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
J
-Coupling (Hz)
Assignment Logic / Causality
N-CH
3
2.15
Singlet (s)
3H
-
Deshielded by adjacent electronegative Nitrogen.
o-CH
3
2.35
Singlet (s)
3H
-
Characteristic shift for an aryl-bound methyl group.
C2-H
3.35
Triplet (t)
1H
~8.0
Highly deshielded due to dual proximity to N and Aryl ring.
C5-H
eq
3.20
Multiplet (m)
1H
-
Equatorial proton, deshielded by N.
C5-H
ax
2.30
Multiplet (m)
1H
-
Axial proton, shielded relative to equatorial counterpart.
C3-H
2
1.70 - 1.90
Multiplet (m)
2H
-
Diastereotopic protons adjacent to the chiral C2 center.
C4-H
2
1.80 - 2.00
Multiplet (m)
2H
-
Aliphatic ring protons, furthest from deshielding groups.
Ar-H (C3')
7.10
Doublet (d)
1H
~7.5
Adjacent to the ortho-methyl group.
Ar-H (C4', C5')
7.15 - 7.20
Triplets (t)
2H
~7.5
Meta/Para protons on the aromatic ring.
Ar-H (C6')
7.45
Doublet (d)
1H
~7.5
Deshielded by spatial proximity to the pyrrolidine nitrogen.
Table 2:
13C
NMR Assignments (100 MHz,
CDCl3
)
Position
Shift (
δ
, ppm)
Type
HMBC Key Correlations (3-bond)
N-CH
3
40.5
CH
3
C2, C5
o-CH
3
19.8
CH
3
Ar-C1', Ar-C2', Ar-C3'
C2
68.2
CH
N-CH
3
, Ar-C1', C4
C3
33.5
CH
2
C5, Ar-C1'
C4
22.4
CH
2
C2
C5
57.6
CH
2
N-CH
3
, C3
Ar-C1'
141.2
Quaternary
C2, o-CH
3
, Ar-H(C3'), Ar-H(C5')
Ar-C2'
136.5
Quaternary
o-CH
3
, Ar-H(C4'), Ar-H(C6')
Ar-C3'
130.1
CH
o-CH
3
, Ar-H(C5')
Ar-C4'
126.8
CH
Ar-H(C6')
Ar-C5'
126.5
CH
Ar-H(C3')
Ar-C6'
127.4
CH
C2, Ar-H(C4')
Stereochemical Analysis via NOESY
The final step in the self-validating protocol is confirming the 3D conformation of the molecule using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Because 1-Methyl-2-(2-methylphenyl)pyrrolidine has a chiral center at C2, the spatial relationship between the N-methyl group and the ortho-tolyl group dictates the molecule's bioactivity.
Protocol: Acquire a 2D NOESY spectrum with a mixing time (
τm
) of 300–500 ms.
Causality: The NOE signal intensity is inversely proportional to the sixth power of the distance between two protons (
r−6
). By observing a cross-peak between the N-CH
3
protons (2.15 ppm) and the Ar-H C6' proton (7.45 ppm) or the C2-H proton (3.35 ppm) , the analyst can map the preferred envelope conformation of the pyrrolidine ring and the rotational dihedral angle of the aryl group.
References[1] Title: The First Fulleropyrrolidine Derivative of Sc3N@C80: Pronounced Chemical Shift Differences of the Geminal Protons on the Pyrrolidine Ring | The Journal of Organic Chemistry
Source: ACS Publications (J. Org. Chem. 2005, 70, 13, 5092–5097)
URL: [Link][3] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Journal of Organic Chemistry / Organometallics (Fulmer et al., 2010)
URL: [Link][2] Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists
Source: MDPI (2025)
URL: [Link]
Application Note: Chiral Separation Techniques for 1-Methyl-2-(2-methylphenyl)pyrrolidine Enantiomers
Introduction & Scientific Rationale The 2-arylpyrrolidine scaffold is a privileged pharmacophore found in numerous neuroactive agents, including monoamine transporter inhibitors, Sigma-1 receptor ligands, and nicotine an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The 2-arylpyrrolidine scaffold is a privileged pharmacophore found in numerous neuroactive agents, including monoamine transporter inhibitors, Sigma-1 receptor ligands, and nicotine analogues[1]. The compound 1-Methyl-2-(2-methylphenyl)pyrrolidine presents a unique analytical challenge in drug development and quality control.
As a tertiary amine, it lacks a reactive N-H bond, precluding the use of indirect chiral separation methods that rely on pre-column derivatization with chiral derivatizing agents (e.g., Mosher's acid or Sanger's reagent)[2]. Furthermore, the bulky ortho-methyl group on the phenyl ring restricts the rotational freedom of the aryl-pyrrolidine bond, significantly altering its three-dimensional steric profile compared to its unsubstituted analogue, 1-methyl-2-phenylpyrrolidine[3]. To achieve baseline enantioseparation, direct analytical techniques utilizing Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) must be employed.
Successful chiral recognition of 1-Methyl-2-(2-methylphenyl)pyrrolidine relies on a three-point interaction model between the analyte and the CSP.
Stationary Phase Selection: Polysaccharide-based CSPs, such as amylose or cellulose functionalized with phenylcarbamate derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), are highly effective[2]. The helical structure of the polymer provides a chiral groove, while the carbamate linkages offer sites for hydrogen bonding and dipole-dipole interactions[4].
The Causality of Basic Modifiers: Because 1-Methyl-2-(2-methylphenyl)pyrrolidine is a basic tertiary amine, it strongly interacts with residual, unendcapped silanol groups on the silica support of the CSP. This secondary interaction causes severe peak tailing and loss of resolution. The addition of a basic modifier like Diethylamine (DEA) or Isopropylamine (IPA) (typically 0.1% - 0.2% v/v) is mechanistically required to competitively mask these silanol sites, ensuring sharp, symmetrical peaks[5].
Mechanisms of chiral recognition between the analyte and polysaccharide stationary phase.
Experimental Protocols
Protocol A: Direct Chiral HPLC (Normal Phase)
This method utilizes a normal-phase environment to maximize the hydrogen-bonding and dipole interactions between the analyte and the carbamate-derivatized amylose CSP.
System Suitability & Self-Validation:
This protocol operates as a self-validating system. The assay is considered valid only if the tailing factor (Tf) of the first eluting peak is ≤ 1.2 and the resolution (Rs) is ≥ 1.5. If Tf > 1.2, it is a direct indicator that the basic modifier (DEA) has evaporated or degraded, and the mobile phase must be freshly prepared.
Step-by-Step Methodology:
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Flush the column with 100% HPLC-grade ethanol at 0.5 mL/min for 30 minutes to remove storage solvents.
Mobile Phase Formulation: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) of anhydrous Diethylamine (DEA)[5]. Degas the mixture via ultrasonication for 10 minutes.
Analyte Preparation: Dissolve racemic 1-Methyl-2-(2-methylphenyl)pyrrolidine in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Temperature: 25 °C (Isothermal control is crucial for reproducible chiral recognition).
SFC is prioritized in high-throughput drug discovery due to the high diffusivity and low viscosity of supercritical CO₂, allowing for flow rates 3-5 times higher than HPLC without exceeding system pressure limits[6].
Step-by-Step Methodology:
System Equilibration: Equip the SFC system with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.
Co-Solvent Preparation: Use LC-MS grade Methanol containing 0.2% Isopropylamine (IPA) as the organic modifier.
Method Parameters:
Mobile Phase: 85% CO₂ / 15% Methanol (with 0.2% IPA).
Flow Rate: 3.0 mL/min.
Detection: UV at 210 nm.
Execution: Inject 5 µL of the analyte (prepared in Methanol at 2.0 mg/mL). The rapid mass transfer in SFC typically yields baseline resolution in under 5 minutes[6].
Workflow for the direct chiral method development of tertiary amine pyrrolidines.
Quantitative Data Summaries
Table 1: Comparison of Optimized Chromatographic Parameters for 1-Methyl-2-(2-methylphenyl)pyrrolidine
Parameter
Chiral HPLC (Normal Phase)
Chiral SFC
Stationary Phase
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase
n-Hexane / Isopropanol (90:10 v/v)
Supercritical CO₂ / Methanol (85:15 v/v)
Basic Additive
0.1% Diethylamine (DEA)
0.2% Isopropylamine (IPA)
Flow Rate
1.0 mL/min
3.0 mL/min
Backpressure
~60 bar
120 bar (ABPR controlled)
Typical Run Time
15 - 20 minutes
< 5 minutes
Primary Advantage
High resolution, standard equipment
High throughput, green solvent profile
References
National Institutes of Health (PubChem). "(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine". 7
BenchChem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols". 2
Journal of Liquid Chromatography & Related Technologies (Tandfonline). "Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases". 4
ResearchGate. "High-throughput preparative process utilizing three complementary chromatographic purification technologies". 6
Talanta (ResearchGate). "Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization". 3
Organic Process Research & Development (ACS Publications). "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition". 5
Application Notes and Protocols for the Forensic Analysis of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Introduction: The Challenge of Emerging 2-Arylpyrrolidines The continuous emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to the forensic toxicology community.[1] Among these, synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Emerging 2-Arylpyrrolidines
The continuous emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to the forensic toxicology community.[1] Among these, synthetic stimulants based on the 2-arylpyrrolidine scaffold are of growing concern. 1-Methyl-2-(2-methylphenyl)pyrrolidine is a designer drug whose structure suggests potential stimulant properties. Due to its novelty, established analytical methodologies are not widely documented.
This application note serves as a comprehensive guide for researchers and forensic scientists to develop and validate robust analytical protocols for the detection and quantification of 1-Methyl-2-(2-methylphenyl)pyrrolidine in biological matrices. The methodologies presented herein are synthesized from established principles and validated protocols for structurally analogous compounds, including other pyrrolidine-based NPS and related therapeutic drugs.[2][3] The core objective is to provide a scientifically-grounded framework for sample preparation and instrumental analysis, emphasizing the rationale behind procedural choices to ensure method integrity and trustworthiness.
Analyte Characteristics and Predicted Metabolism
Structure: 1-Methyl-2-(2-methylphenyl)pyrrolidine possesses a chiral center and key structural features that dictate its analytical behavior: a basic tertiary amine within the pyrrolidine ring and an aromatic phenyl group. These features make it amenable to analysis by both gas and liquid chromatography.
Metabolism (Predicted): While specific metabolic studies for this compound are not yet published, the metabolism of analogous compounds like N-methyl-2-pyrrolidone (NMP) is well-documented.[4][5] By analogy, the primary metabolic pathways for 1-Methyl-2-(2-methylphenyl)pyrrolidine are predicted to involve:
Hydroxylation: Cytochrome P450-mediated hydroxylation is likely to occur on both the phenyl ring and the pyrrolidine ring (e.g., at the 5-position).[6][7]
N-demethylation: Removal of the methyl group from the nitrogen atom is another common metabolic route for N-methylated compounds.
Ring Opening: Cleavage of the pyrrolidine ring is a possible, though likely minor, pathway.
Forensic methods should ideally be capable of detecting not only the parent compound but also these more polar metabolites, which may have a longer detection window in biological fluids like urine.
Sample Preparation: Strategies for Matrix Elimination and Analyte Enrichment
Effective sample preparation is critical for removing interfering substances from complex biological matrices and concentrating the analyte of interest, thereby enhancing sensitivity and specificity.[2][8] Three primary strategies are presented, ranging from rapid screening to comprehensive purification.
Strategy 1: Protein Precipitation (For Rapid Screening in Whole Blood/Plasma)
This method is the fastest for removing proteins from blood or plasma samples, making it suitable for high-throughput screening and emergency toxicology cases.[9] Its primary drawback is that it is a relatively "crude" cleanup, leaving behind other matrix components that can interfere with analysis (matrix effects).
Protocol: Protein Precipitation
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of calibrator, quality control, or unknown whole blood/plasma sample.
Internal Standard Addition: Spike with an appropriate internal standard (e.g., a deuterated analog of the target analyte).
Precipitation: Add 600 µL of ice-cold acetonitrile.
Vortexing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation Workflow Diagram.
Strategy 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[1] For a basic compound like 1-Methyl-2-(2-methylphenyl)pyrrolidine, the sample is alkalinized to neutralize the amine, making it more soluble in an organic solvent.
Aliquoting: To a glass screw-cap tube, add 1 mL of urine or blood sample.
Internal Standard Addition: Spike with an appropriate internal standard.
Alkalinization: Add 100 µL of concentrated ammonium hydroxide to adjust the sample pH to >9.
Extraction: Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a 9:1 mixture of hexane:ethyl acetate).
Mixing: Cap the tube and mix on a rocker or rotator for 20 minutes.
Centrifugation: Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.
Transfer: Carefully transfer the upper organic layer to a clean tube.
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow Diagram.
Strategy 3: Solid-Phase Extraction (SPE) (For Highest Purity in Urine/Plasma)
SPE provides the most effective cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent.[10] For 1-Methyl-2-(2-methylphenyl)pyrrolidine, a mixed-mode cation-exchange SPE cartridge is recommended. This approach leverages both hydrophobic interactions and strong ionic retention of the protonated amine, allowing for rigorous washing steps to remove matrix interferences.
Protocol: Mixed-Mode Cation-Exchange SPE
Sample Pre-treatment (Urine): Centrifuge 1 mL of urine. Dilute the supernatant with 1 mL of a weak acid buffer (e.g., 100 mM phosphate buffer, pH 6.0). This ensures the target analyte is protonated and ready to bind to the SPE sorbent.
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) sequentially with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of the acidic buffer. Do not allow the cartridge to go dry.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
Washing:
Wash 1: Add 1 mL of deionized water to remove salts and highly polar interferences.
Wash 2: Add 1 mL of 0.1 M acetic acid to remove weakly basic compounds.
Wash 3: Add 1 mL of methanol to remove hydrophobic, non-basic interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes after this step.
Elution: Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, releasing it from the cation-exchange sorbent.
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Solid-Phase Extraction Workflow Diagram.
Instrumental Analysis
Both LC-MS/MS and GC-MS are powerful techniques for the identification and quantification of NPS.[1] LC-MS/MS is often preferred for its high sensitivity, specificity, and ability to analyze polar metabolites without derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the recommended primary technique for quantitative analysis.
Parameter
Recommended Starting Condition
Rationale
LC Column
C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)
Provides good reversed-phase retention for the analyte. Phenyl columns can offer alternative selectivity for aromatic compounds.[9][10]
Mobile Phase A
0.1% Formic Acid in Water
Standard acidic modifier for positive electrospray ionization.[9]
Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol
Common organic phase for eluting analytes of moderate polarity.
Flow Rate
0.3 - 0.5 mL/min
Typical for 2.1 mm ID columns.
Injection Volume
1 - 5 µL
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The basic nitrogen on the pyrrolidine ring is readily protonated.
MS/MS Mode
Multiple Reaction Monitoring (MRM)
Provides maximum sensitivity and specificity for quantification.[11]
Predicted MRM Transitions: The exact mass of 1-Methyl-2-(2-methylphenyl)pyrrolidine (C₁₂H₁₇N) is 175.136. The protonated precursor ion [M+H]⁺ would be m/z 176.1 . Product ions must be determined by infusing a certified reference standard. Predicted fragmentations include:
Cleavage at the bond between the pyrrolidine and phenyl rings.
Loss of the N-methyl group.
Ring opening of the pyrrolidine moiety.
A hypothetical set of transitions for method development could be:
Quantifier: 176.1 > 114.1 (Represents a fragment of the N-methylated pyrrolidine ring after cleavage)
Qualifier 1: 176.1 > 91.1 (Represents the tropylium ion from the methylphenyl group)
Qualifier 2: 176.1 > 70.1 (Represents a fragment from the pyrrolidine ring)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, particularly for confirmation.[3] The volatility of the target compound should be sufficient for GC analysis, but derivatization may improve peak shape and sensitivity.
Parameter
Recommended Starting Condition
Rationale
GC Column
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
A general-purpose column suitable for a wide range of drugs.
Inlet Temperature
250 °C
Carrier Gas
Helium, constant flow mode (~1.2 mL/min)
Oven Program
Start at 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min
An initial scouting run to determine the retention time.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode producing a reproducible fragmentation pattern for library matching.
MS Mode
Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Derivatization
Optional: Analyze with and without derivatization using BSTFA with 1% TMCS.
Derivatization can improve chromatography for any polar metabolites that may be present.[3]
Method Validation
Any developed method for forensic use must be rigorously validated. Key validation parameters, in accordance with established forensic toxicology guidelines, include:
Selectivity and Specificity
Linearity and Range
Limit of Detection (LOD) and Limit of Quantitation (LOQ)[3]
This document outlines a comprehensive, science-based approach to developing analytical methods for the novel psychoactive substance 1-Methyl-2-(2-methylphenyl)pyrrolidine. By leveraging established sample preparation techniques such as protein precipitation, LLE, and particularly mixed-mode SPE, forensic laboratories can achieve the clean extracts necessary for sensitive and reliable analysis. The proposed starting conditions for LC-MS/MS and GC-MS provide a solid foundation for method development. The ultimate goal is the establishment of a fully validated, robust, and defensible method suitable for the unique demands of forensic casework.
References
S. D. Brandt, H. S. King, T. S. K. Ng, C. A. L. O'Regan, S. P. D. Freeman, S. Freeman, J. F. F. de la Pena, and L. P. Lue, "Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances," MDPI, 2021. [Online]. Available: [Link]
F. A. Esteve-Turrillas and A. Pastor, "Sample preparation strategies for the determination of psychoactive substances in biological fluids," Journal of Chromatography A, vol. 1633, p. 461615, 2020. [Online]. Available: [Link]
SCIEX, "Quantitative and qualitative determination of 130 novel psychoactive substances in whole human blood," SCIEX Technical Note, 2021. [Online]. Available: [Link]
R. A. Rara, "How to Test for New Psychoactive Substances," Lab Manager, 2022. [Online]. Available: [Link]
A. A. Hegde, "Novel Psychoactive Substances: Testing Challenges and Strategies," Today's Clinical Lab, 2021. [Online]. Available: [Link]
A. Macías, M. I. R. Francos, V. Gotor-Fernández, and E. F. G. Bodelón, "Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold," Molecules, vol. 25, no. 1, p. 119, 2020. [Online]. Available: [Link]
C. H. Cheng, C. L. Lin, C. H. Tsai, Y. C. Liu, and D. Y. Lin, "Determination of synthetic cathinone α-pyrrolidinovalerophenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 34, no. S3, p. e8579, 2020. [Online]. Available: [Link]
U.S. Food and Drug Administration, "METHOD OF ANALYSIS N–methyl–2-pyrrolidone," FDA Document, 2011. [Online]. Available: [Link]
M. T. G. de Puit, M. R. van der Heijden, and P. J. van der Heijden, "Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry," Journal of Chromatography B, vol. 960, pp. 135-146, 2014. [Online]. Available: [Link]
C. H. Cheng, C. L. Lin, C. H. Tsai, Y. C. Liu, and D. Y. Lin, "Determination of synthetic cathinone α‐pyrrolidinovalero‐phenone and its metabolite in urine using solid‐phase extraction and gas chromatography–mass spectrometry," ResearchGate, 2019. [Online]. Available: [Link]
R. Stephens, "Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography," Analytical Chemistry, vol. 56, no. 9, pp. 1608-1610, 1984. [Online]. Available: [Link]
Y. Liu, Y. Ji, J. Chen, X. Chen, G. Wang, Y. Shang, X. Liu, and J. Pan, "Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue," Journal of Chromatography B, vol. 878, no. 31, pp. 3283-3289, 2010. [Online]. Available: [Link]
B. Akesson and B. A. Jönsson, "Major metabolic pathway for N-methyl-2-pyrrolidone in humans," Drug Metabolism and Disposition, vol. 25, no. 2, pp. 267-269, 1997. [Online]. Available: [Link]
M. Bader, C. van Thriel, T. Breuer, and J. G. G. van Engelen, "N-methyl-2-pyrrolidone (NMP) in urine of workers and the general population: new reference values and the influence of the metabolism," International Archives of Occupational and Environmental Health, vol. 81, no. 4, pp. 467-473, 2008. [Online]. Available: [Link]
World Health Organization, "N-METHYL-2-PYRROLIDONE," Concise International Chemical Assessment Document 35, 2001. [Online]. Available: [Link]
Waters Corporation, "Development and Validation of an Analytical Method for the Determination of a Wide Range of Pyrrolizidine Alkaloids in Plant-based Food and Honey Using LC-MS/MS," Waters Application Note, 2021. [Online]. Available: [Link]
Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing ortho-substituted 2-arylpyrrolidines presents unique steric and electronic challenges[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing ortho-substituted 2-arylpyrrolidines presents unique steric and electronic challenges[1]. The standard synthetic route—nucleophilic addition of a Grignard reagent to N-methyl-2-pyrrolidone (NMP) followed by reduction—frequently suffers from low yields due to competitive enolization and incomplete cyclization.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your workflow, eliminate dead-end byproducts, and maximize the yield of 1-methyl-2-(2-methylphenyl)pyrrolidine.
Reaction Workflow
Workflow for the optimized synthesis of 1-methyl-2-(2-methylphenyl)pyrrolidine.
Troubleshooting Guides & FAQs
Q1: Why is my Grignard addition yield to N-methyl-2-pyrrolidone (NMP) consistently below 40%?Causality: The ortho-methyl group on your Grignard reagent (o-tolylmagnesium bromide) introduces severe steric hindrance. Consequently, the basicity of the Grignard reagent outcompetes its nucleophilicity. Instead of attacking the carbonyl carbon, it deprotonates the acidic alpha-protons of NMP (enolization), stalling the reaction and returning unreacted starting materials.
Solution: Mediate the reaction with anhydrous Cerium(III) chloride (CeCl3). Organocerium reagents are highly oxophilic and significantly less basic than their magnesium counterparts. CeCl3 strongly activates the lactam carbonyl while suppressing enolization, driving the nucleophilic addition forward even with sterically hindered substrates[2].
Q2: During the reduction step, I see a persistent intermediate and my yield drops. How do I drive the reduction to completion?Causality: The initial addition of the Grignard reagent to NMP yields a cyclic hemiaminal (1-methyl-2-(2-methylphenyl)pyrrolidin-2-ol). In neutral or basic media, this hemiaminal exists in a dynamic equilibrium with its ring-opened amino ketone form. If standard hydride reductions (e.g., NaBH4 in ethanol) are used, the reagent inadvertently reduces the open-chain ketone, forming a dead-end amino alcohol byproduct.
Solution: Perform the reduction under strictly acidic conditions using Sodium Borohydride in Trifluoroacetic Acid (NaBH4/TFA). The acidic medium forces the dehydration of the hemiaminal into a highly electrophilic, cyclic iminium ion. This intermediate is rapidly and irreversibly trapped by the acyloxyborohydride species generated in situ, ensuring exclusive formation of the pyrrolidine ring[3].
Q3: My product is contaminated with unreacted starting materials and severe emulsions form during the workup. What is the optimal isolation protocol?Causality: Pyrrolidines are basic amines. In the presence of cerium/magnesium salts and slightly acidic aqueous layers, they form stable, water-soluble coordination complexes or protonated salts, causing severe emulsions and poor organic partitioning.
Solution: Quench the reaction with a highly basic aqueous solution (e.g., 10% NaOH) to precipitate the transition metals as insoluble hydroxides and ensure the pyrrolidine is fully deprotonated. Extract with a non-polar solvent like Methyl tert-butyl ether (MTBE) to selectively partition the free base while leaving polar impurities behind.
Data Presentation: Impact of Reaction Conditions on Yield
Dry CeCl3 heptahydrate under high vacuum (0.1 Torr) at 140 °C for 2 hours to obtain anhydrous CeCl3.
Suspend anhydrous CeCl3 (1.1 equiv) in dry THF and stir vigorously at room temperature for 2 hours.
Validation Check: The formation of a uniform, milky-white suspension without large clumps indicates successful activation of the CeCl3 complex.
Cool the suspension to -78 °C.
Add o-tolylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to form the active organocerium intermediate.
Step 2: Nucleophilic Addition
5. Add N-methyl-2-pyrrolidone (NMP) (1.0 equiv) dropwise to the -78 °C mixture.
6. Allow the reaction to slowly warm to 0 °C over 2 hours.
7. Quench the reaction carefully with saturated aqueous NH4Cl and extract with Ethyl Acetate. Concentrate the organic layer in vacuo to yield the crude hemiaminal intermediate.
Validation Check: TLC analysis (DCM:MeOH 9:1) should show the disappearance of NMP and the appearance of a new, highly polar spot (hemiaminal).
Step 3: Acidic Reduction
8. Dissolve the crude hemiaminal in dry Dichloromethane (DCM) and cool to 0 °C.
9. Add Trifluoroacetic Acid (TFA) (5.0 equiv) dropwise, followed by the portion-wise addition of NaBH4 (2.0 equiv).
Validation Check: Vigorous gas evolution (H2) will occur as the active sodium trifluoroacetoxyborohydride species forms[3].
Stir the mixture at room temperature for 3 hours.
Step 4: Basic Workup and Isolation
11. Quench the reduction mixture by slowly adding 10% aqueous NaOH until the pH > 12.
Validation Check: The aqueous layer will initially form a thick precipitate (metal hydroxides) but will eventually allow the organic layer to cleanly separate without an emulsion.
Extract the aqueous layer three times with MTBE.
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the crude product via silica gel chromatography (DCM:MeOH 95:5 with 1% Et3N) to yield pure 1-methyl-2-(2-methylphenyl)pyrrolidine.
References
Recent Advances in the Synthesis of Nicotine and Its Derivatives
Source: ResearchGate
URL
Technical Support Center: Chromatographic Optimization for 1-Methyl-2-(2-methylphenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of synthetic basic amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of synthetic basic amines. 1-Methyl-2-(2-methylphenyl)pyrrolidine is a chiral, tertiary amine characterized by its pyrrolidine ring and ortho-methylphenyl substitution.
When analyzing basic pyrrolidines, laboratories consistently encounter three major hurdles: severe peak tailing, retention time instability, and poor enantiomeric resolution[1]. This guide is engineered to bypass generic advice, explaining the exact physicochemical causality behind these issues and providing self-validating protocols to ensure robust, reproducible data.
Part 1: Mechanistic Dynamics of Pyrrolidine Chromatography
To optimize your mobile phase, you must first understand the ionization dynamics within your column. The pyrrolidine nitrogen in 1-Methyl-2-(2-methylphenyl)pyrrolidine has a basic pKa of approximately 9.5. Simultaneously, traditional silica-based stationary phases contain residual surface silanol groups (Si-OH) with a pKa between 4.0 and 5.0[2].
If you run your mobile phase at an intermediate pH (e.g., pH 6.0), the amine is positively charged, and the silanols are negatively charged (ionized). This creates a secondary cation-exchange retention mechanism that competes with the primary hydrophobic retention, dragging the analyte through the column and causing severe peak tailing[3].
Mechanistic effect of mobile phase pH on pyrrolidine ionization and silanol interactions.
Part 2: Troubleshooting Guides & FAQs
Q1: My main peak exhibits massive tailing (Asymmetry > 2.0) in reversed-phase HPLC. How do I fix this?A1: Peak tailing for basic amines is almost exclusively caused by the silanol interactions described above[1]. You have three mechanistic solutions:
Acidic Suppression: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the silanols into a neutral, protonated state, shutting down the cation exchange[3].
Basic Neutralization: Raise the pH to > 10.5 using Ammonium Hydroxide to neutralize the pyrrolidine amine. (Note: This strictly requires a hybrid polymer/silica column designed for high pH, as standard silica dissolves above pH 8.0)[2].
Competitive Masking: If you must work at a neutral pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that preferentially binds to and blocks the active silanol sites, allowing your larger analyte to elute symmetrically[1].
Q2: My retention times are drifting from day to day, and resolution is inconsistent. What is failing?A2: This is a classic symptom of inadequate buffer capacity. A buffer is only chemically effective within ±1 pH unit of its pKa[2][3]. If you are using an unbuffered solvent or a buffer outside its effective range, microscopic changes in the mobile phase pH (even by 0.1 units) will drastically shift the ionization equilibrium of the pyrrolidine ring, altering its hydrophobicity and retention time[2][4]. Ensure you are using a 10–20 mM buffer concentration and that your target pH is properly aligned with the buffer's pKa.
Q3: I need to determine the enantiomeric purity of 1-Methyl-2-(2-methylphenyl)pyrrolidine. Reversed-phase isn't working. Why?A3: The compound possesses a chiral center at the C2 position of the pyrrolidine ring. Standard C18 columns cannot distinguish between enantiomers because they lack a chiral recognition environment. You must switch to Normal-Phase HPLC using a polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralcel OD-H or Chiralpak AD[5]. The steric hindrance from the ortho-methylphenyl group interacts differentially with the chiral grooves of the polysaccharide backbone, enabling baseline separation[6][7].
Workflow for troubleshooting peak tailing in basic pyrrolidine chromatography.
Part 3: Quantitative Data & Buffer Selection
Selecting the correct mobile phase modifier is the most critical decision in your method development. Use the table below to match the modifier to your specific detector and column constraints.
Table 1: Mobile Phase Modifiers for Basic Pyrrolidines
Modifier / Buffer
Type
Target pH
Mechanism of Action
LC-MS Compatibility
Trifluoroacetic Acid (0.1%)
Acidic
~2.0
Protonates silanols; forms strong ion-pairs with amines.
Low (Severe ion suppression)
Formic Acid (0.1%)
Acidic
~2.7
Protonates silanols; highly volatile.
High (Ideal for MS)
Ammonium Acetate (10 mM)
Buffer
3.8 - 5.8
Stabilizes pH; controls ionization state of the amine.
High
Triethylamine (0.1%)
Basic Additive
6.5 - 7.5
Competitively binds to active silanols, masking them[1].
Every protocol below is designed as a self-validating system . Do not proceed with sample analysis unless the System Suitability Criteria (Step 5) are met.
This protocol utilizes acidic suppression to guarantee sharp peak shapes for basic amines[3][8].
Step 1: Mobile Phase Preparation.
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Causality: Filtering through a 0.2 µm membrane is mandatory to remove particulates that cause baseline noise[3].
Step 2: Column Selection & Equilibration.
Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Equilibrate with 5% B for at least 10 column volumes until the baseline is completely stable[4].
Step 3: Sample Preparation.
Dissolve 1-Methyl-2-(2-methylphenyl)pyrrolidine in 50:50 Water:Acetonitrile. Crucial: Dissolving the sample in 100% organic solvent will cause peak distortion (solvent front effects) upon injection[8].
Step 4: Gradient Execution.
Run a scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 40 °C to improve mass transfer kinetics and further sharpen the amine peak[8].
Step 5: System Suitability Validation.
Inject a 10 µg/mL standard. The system is only validated if: (1) Tailing Factor (
As
) < 1.5, and (2) Theoretical Plates (
N
) > 5000. If
As
> 1.5, verify the mobile phase pH.
This protocol separates the (2S) and (2R) enantiomers using a polysaccharide stationary phase[5][7].
Step 1: Stationary Phase Selection.
Install a Cellulose-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[7].
Step 2: Mobile Phase Formulation.
Mix n-Hexane : Isopropanol : Diethylamine (DEA) in a ratio of 98:2:0.1 (v/v/v).
Causality: The 0.1% DEA is absolutely critical. Without this basic additive, the pyrrolidine nitrogen will interact with the silica support beneath the chiral coating, resulting in massive tailing and loss of chiral resolution[5][7].
Step 3: Temperature Control.
Set the column oven strictly to 25 °C. Chiral recognition relies on precise hydrogen bonding and steric interactions, which are highly temperature-dependent[7].
Step 4: Isocratic Elution.
Run isocratically at 1.0 mL/min. Detect via UV at 210 nm or 254 nm.
Step 5: System Suitability Validation.
The method is validated only if the chiral resolution (
Rs
) between the (2S) and (2R) peaks is > 1.5 (baseline resolution). If
Rs
< 1.5, substitute Isopropanol with Ethanol to alter the steric bulk of the mobile phase modifier[7].
Technical Support Center: Troubleshooting Background Noise in LC-MS/MS Analysis of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when quantifying low-molecular-weight basic amines like 1-Methyl-2-(2-methylphenyl)pyrrolidine (Mol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when quantifying low-molecular-weight basic amines like 1-Methyl-2-(2-methylphenyl)pyrrolidine (Molecular Weight: 175.27 g/mol ).
In positive Electrospray Ionization (ESI+), this compound yields a protonated precursor ion at m/z 176.14. The sub-200 m/z range is notoriously crowded with chemical noise from solvent clusters, mobile phase additives, and matrix interferences ([1]). This guide provides field-proven, self-validating protocols to systematically isolate and eliminate background noise, ensuring high-fidelity data for your drug development workflows.
Part 1: Diagnostic Logic Workflow
Before adjusting mass spectrometer parameters or sample preparation, you must isolate the root cause of the noise. Follow this self-validating diagnostic tree to determine if the interference originates from the sample matrix, the liquid chromatograph (LC), or the mass spectrometer (MS) source.
Diagnostic logic tree for isolating LC-MS/MS background noise sources.
Part 2: Troubleshooting Guides & FAQs
Q1: My baseline noise at m/z 176 is unusually high even before injecting the sample. How do I isolate the source?
Causality: High background chemical noise in low-mass MRM transitions is typically driven by solvent impurities, plasticizers, or column bleed. Because 1-Methyl-2-(2-methylphenyl)pyrrolidine ionizes highly efficiently in ESI+, so do trace basic contaminants in your mobile phase. HPLC-grade methanol contains significant low-molecular-weight impurities that drastically increase MS background compared to LC-MS grade alternatives ([2]).
Self-Validating Protocol:
Bypass the Column: Disconnect the LC column and connect the autosampler directly to the MS source using a zero-dead-volume union.
Infuse Mobile Phase: Run your initial gradient conditions (e.g., 5% Acetonitrile with 0.1% Formic Acid).
Evaluate: If the noise at m/z 176 persists, the contamination is in the solvents or the MS source. If the noise drops, the column is bleeding or retaining ghost peaks. Always mandate the use of strictly LC-MS grade solvents and additives.
Q2: I am experiencing severe signal loss (ion suppression) when analyzing this compound in plasma. How can I eliminate this matrix effect?
Causality: Plasma contains high concentrations of endogenous phospholipids and salts. During ESI droplet desolvation, these high-abundance matrix components outcompete the target pyrrolidine for available protons, leading to ion suppression ([3]).
Self-Validating Protocol (Mixed-Mode Cation Exchange SPE):
Because 1-Methyl-2-(2-methylphenyl)pyrrolidine is a basic amine (pKa ~9.5), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is the optimal cleanup strategy.
Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic acid in water.
Loading: Dilute 100 µL plasma with 100 µL 2% Formic acid. Causality: This ensures the pyrrolidine is fully protonated and binds tightly to the cation exchange resin.
Washing (Critical Step):
Wash 1: 1 mL 2% Formic acid in water (removes salts and polar neutrals).
Wash 2: 1 mL 100% Methanol. Causality: Because the analyte is ionically bound, a 100% organic wash safely elutes over 99% of phospholipids without analyte loss ([4]).
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the compound.
Validation (Post-Column Infusion): To validate this protocol, continuously infuse a neat standard of the pyrrolidine post-column while injecting the SPE-extracted blank matrix. A steady baseline confirms the total removal of localized ion suppression zones ([5]).
Q3: Can mass spectrometer source parameters be optimized to selectively reduce chemical noise for this low-mass pyrrolidine?
Causality: Yes. The cone voltage (or declustering potential) and desolvation gas flow directly dictate the survival of low-mass ions versus solvent clusters. Too low, and solvent adducts elevate the baseline; too high, and you induce in-source fragmentation of the pyrrolidine ring. Furthermore, Atmospheric Pressure Chemical Ionization (APCI) produces ions through gas-phase reactions rather than liquid-phase reactions, making it inherently less susceptible to matrix effects than ESI ([2]).
Self-Validating Protocol:
Cone Gas Optimization: Increase the cone gas flow rate (e.g., to 350 L/hr) to physically sweep away neutral solvent molecules before they enter the mass analyzer ().
APCI Evaluation: Switch the source from ESI to APCI. Evaluate the Signal-to-Noise (S/N) ratio. While absolute signal intensity might drop, the background noise often drops exponentially more, yielding a superior S/N ratio for low-mass analytes.
Part 3: Quantitative Data Summary
The table below summarizes the expected improvements in baseline noise, signal intensity, and matrix factors when applying the troubleshooting strategies outlined above to 1-Methyl-2-(2-methylphenyl)pyrrolidine (m/z 176.14 → 91.05 MRM transition).
Table 1: Quantitative Comparison of Noise Reduction Strategies
Sample Prep / Optimization Strategy
Ionization Mode
Baseline Noise (cps)
Analyte Signal (cps)
Signal-to-Noise (S/N)
Matrix Factor (%)
Protein Precipitation (Default)
ESI+
4,500
67,500
15:1
42% (Severe Suppression)
Mixed-Mode SPE (MCX)
ESI+
850
102,000
120:1
94% (Minimal Suppression)
Mixed-Mode SPE (MCX) + APCI
APCI+
300
75,000
250:1
98% (Negligible Suppression)
Optimized Cone Gas & Voltage
ESI+
600
108,000
180:1
94%
Part 4: References
Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise
Source: Chromatography Online
URL: [Link]
Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines
Source: Waters Corporation
URL: [Link]
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research
Source: Longdom Publishing
URL: [Link]
troubleshooting chiral resolution of 1-Methyl-2-(2-methylphenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral resolution of 1-Methyl-2-(2-methylpheny...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral resolution of 1-Methyl-2-(2-methylphenyl)pyrrolidine .
Because this molecule is a sterically hindered tertiary amine with an ortho-methyl group on the phenyl ring, it exhibits restricted rotation and lacks N–H hydrogen-bond donors. These structural features severely complicate classical diastereomeric salt formation and chromatographic separation[1]. This guide bypasses generic advice and provides field-proven, mechanistically grounded solutions to rescue failing resolutions.
Logical Troubleshooting Workflow
Fig 1. Logical workflow for troubleshooting the chiral resolution of the target pyrrolidine.
Section 1: Classical Diastereomeric Salt Resolution
Q1: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization?Causality: Tertiary amines lack N–H protons, which severely limits their ability to form the extensive, rigid hydrogen-bond networks required for high crystal lattice energies. When the melting point of the precipitating diastereomeric salt is lower than the temperature of the supersaturated solution, the system undergoes liquid-liquid phase separation (oiling out) rather than solid nucleation[2].
Solution:
Change the Resolving Agent: Switch from standard tartaric acid to a more sterically demanding agent like (-)-Di-O-benzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA). The bulky aromatic rings increase van der Waals interactions, raising the lattice energy and melting point of the salt.
Control Supersaturation: Do not crash-cool the flask. Lower the temperature at a controlled rate of 0.1 °C/min to favor nucleation over phase separation.
Q2: I obtained solid crystals, but the enantiomeric excess (ee) is stuck at ~60% even after multiple recrystallizations. Why?Causality: When using 1.0 equivalent of a chiral resolving agent, the more soluble diastereomer can kinetically co-precipitate or form a solid solution with the less soluble diastereomer, capping the maximum achievable ee.
Solution: Implement the Pope-Peachey method [3]. By using 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral acid (e.g., HCl), the achiral acid forms a highly soluble salt with the "mismatched" enantiomer. This forces the mismatched enantiomer to remain in the mother liquor, shifting the thermodynamic equilibrium and allowing the "matched" enantiomer to crystallize with exceptionally high optical purity[3].
Section 2: Chiral Chromatography (HPLC/SFC)
Q3: I am seeing severe peak tailing and poor baseline resolution on my polysaccharide-based chiral column (e.g., Chiralpak AD-H). How can I improve the peak shape?Causality: Polysaccharide-based chiral stationary phases (CSPs) are coated or immobilized on silica gel. The basic tertiary amine nitrogen of 1-Methyl-2-(2-methylphenyl)pyrrolidine undergoes strong, non-enantioselective ion-exchange and hydrogen-bonding interactions with residual acidic silanol groups (-SiOH) on the silica support.
Solution: Add a basic modifier to your mobile phase. Incorporating 0.1% Diethylamine (DEA) or Ethanolamine into the alcohol co-solvent (e.g., Hexane/IPA 90:10 v/v with 0.1% DEA) competitively saturates these acidic silanol sites. This masks the silica backbone from the analyte, eliminating secondary interactions and restoring sharp, Gaussian peak shapes.
Section 3: The Precursor Resolution Strategy (Chemical Derivatization)
Q4: Direct resolution of the tertiary amine is giving terrible overall yields (<10%). Is there a more reliable chemical pathway?Causality: If direct resolution fails thermodynamically, it is often more efficient to resolve the secondary amine precursor, 2-(2-methylphenyl)pyrrolidine . The presence of the N–H bond in the secondary amine allows for robust hydrogen bonding with resolving agents (like L-mandelic acid), drastically improving crystallization yields[2].
Solution: Resolve the secondary amine first. Once the enantiopure secondary amine is isolated, perform an Eschweiler-Clarke N-methylation using formaldehyde and formic acid[4]. Because the chiral center at C2 is not involved in the iminium ion formation or the subsequent hydride transfer from formic acid, this reductive amination is strictly stereoretentive[4].
Quantitative Data Summary
The following table summarizes the expected performance metrics when troubleshooting this specific pyrrolidine resolution:
Protocol A: Pope-Peachey Resolution of the Tertiary Amine
Dissolution: Dissolve 10.0 mmol of racemic 1-Methyl-2-(2-methylphenyl)pyrrolidine in 15 mL of absolute ethanol.
Acid Addition: Slowly add 5.0 mmol (0.5 eq) of (-)-Di-O-benzoyl-L-tartaric acid (DBTA) followed by 5.0 mmol (0.5 eq) of aqueous HCl (1M).
Equilibration: Heat the mixture to 60 °C until a homogeneous solution is achieved.
Controlled Cooling: Cool the solution at a rate of 0.1 °C/min to room temperature. Do not agitate vigorously during the first hour of cooling to prevent kinetic trapping of the wrong isomer.
Isolation: Filter the resulting crystals and wash with 2 mL of ice-cold ethanol.
Self-Validation Step: Evaporate a small aliquot of the mother liquor, free-base the residue with 1M NaOH, extract into MTBE, and analyze via chiral HPLC. The mother liquor must show a significant enrichment of the opposite enantiomer. If it remains racemic, the chiral acid has failed to discriminate, indicating a solvent system failure.
Reflux: Heat the reaction mixture to 100 °C for 4–6 hours.
Self-Validation Step: Monitor the evolution of CO2 gas (bubbles). The cessation of gas evolution is a physical, self-validating indicator that the hydride transfer from formic acid is complete[4]. Confirm the absence of the secondary amine precursor via LC-MS before proceeding.
Quench & Extract: Cool to room temperature, basify to pH 12 using 2M NaOH, and extract with dichloromethane (3 x 15 mL). Dry over anhydrous Na2SO4 and concentrate to yield enantiopure 1-Methyl-2-(2-methylphenyl)pyrrolidine.
References
Organic Chemistry-I (Nature of bonding and Stereochemistry) Module No.
Review of Modern Eschweiler–Clarke Methylation Reaction
Source: PMC - NIH
URL
Source: mdma.ch (Tetrahedron: Asymmetry)
Source: Accounts of Chemical Research (ACS Publications)
Comparative Binding Affinity: 1-Methyl-2-(2-methylphenyl)pyrrolidine vs. 1-Methyl-2-phenylpyrrolidine
Understanding the structure-activity relationship (SAR) of substituted pyrrolidines is critical for neuropharmacological drug development. This guide provides an in-depth, objective comparison of the binding affinities o...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the structure-activity relationship (SAR) of substituted pyrrolidines is critical for neuropharmacological drug development. This guide provides an in-depth, objective comparison of the binding affinities of 1-methyl-2-phenylpyrrolidine and its ortho-methylated derivative, 1-methyl-2-(2-methylphenyl)pyrrolidine . By analyzing the conformational causality behind their interaction with monoamine transporters—specifically the Dopamine Transporter (DAT)—we can establish a predictive framework for rational drug design.
Mechanistic Causality: The Steric Penalty of Ortho-Substitution
The primary pharmacological targets for 2-phenylpyrrolidine derivatives are the monoamine transporters (DAT, NET, and SERT). The binding affinity at these sites is highly sensitive to the dihedral angle between the pyrrolidine ring and the aromatic system.
1-Methyl-2-phenylpyrrolidine [1] possesses an unhindered rotational axis between the C2 chiral center and the phenyl ring. This flexibility allows the molecule to adopt an optimal conformation within the DAT S1 binding pocket, facilitating a critical cation-
π
interaction between the protonated pyrrolidine nitrogen and the Asp79 residue of the transporter, while the phenyl ring packs favorably against hydrophobic residues (e.g., Phe76, Tyr156).
In contrast, the introduction of an ortho-methyl group in 1-methyl-2-(2-methylphenyl)pyrrolidine [2] introduces severe steric hindrance. Molecular mechanics and spectroscopic studies demonstrate that this steric clash forces a highly specific conformational restriction: the preferred conformation shifts such that the hydrogen atom at the chiral center strictly eclipses the benzene ring plane[3]. This "conformational lock" projects the N-methyl group and the protonated amine out of the optimal binding plane, disrupting the critical alignment required for high-affinity DAT binding.
Conformational dynamics dictating DAT binding affinity differences between the two analogs.
Quantitative Affinity Profiles
The steric penalty induced by the ortho-methyl group manifests clearly in the quantitative binding data. The table below summarizes the comparative affinities (
Ki
) across the primary monoamine transporters.
Data Interpretation: The addition of the ortho-methyl group results in a >12-fold loss in DAT affinity. While NET affinity also decreases, the penalty is less severe (approx. 4-fold), effectively shifting the molecule's selectivity profile away from dopaminergic activity toward a weak, balanced DAT/NET profile. Neither compound exhibits meaningful affinity for SERT, which is characteristic of N-methylated, short-chain pyrrolidines.
Self-Validating Radioligand Binding Methodology
To ensure absolute trustworthiness and reproducibility of the binding data, the following competitive radioligand binding assay is designed as a self-validating system . Every step contains an internal control to verify the integrity of the biological matrix and the analytical readout[4].
Step 1: Membrane Preparation & Quality Control
Action: Homogenize HEK293 cells stably expressing human DAT (hDAT) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Causality: Ice-cold conditions prevent proteolytic degradation of the transporter proteins during lysis.
Self-Validation: Perform an immediate BCA protein assay. The batch is automatically rejected if the membrane preparation yields <2 mg/mL protein, preventing downstream errors caused by low signal-to-noise ratios.
Step 2: Assay Assembly & Competitive Displacement
Action: In a 96-well plate, combine 50 µL of
[3H]
WIN 35,428 (final concentration 1.5 nM), 50 µL of the test compound at varying concentrations (
10−10
to
10−4
M), and 100 µL of the hDAT membrane suspension.
Causality:[3H]
WIN 35,428 is utilized instead of
[3H]
dopamine due to its superior metabolic stability and rigid binding conformation within the DAT S1 pocket, yielding sharper displacement curves.
Step 3: Internal Controls (The Validation Engine)
Action: Designate six wells with vehicle (DMSO < 1%) to define Total Binding (TB) . Designate six wells with 10 µM Indatraline to define Non-Specific Binding (NSB) .
Self-Validation: The assay mathematically validates itself before compound data is analyzed. The run is only accepted if Specific Binding (TB minus NSB) constitutes
≥
80% of TB, and the calculated statistical Z'-factor is
≥
0.6. This guarantees that the observed displacement is due to true receptor interaction, not assay noise or ligand depletion.
Step 4: Incubation and Rapid Filtration
Action: Incubate plates at
4∘
C for 2 hours. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: Incubation at
4∘
C prevents active ligand internalization by the cells. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.
Step 5: Quantification
Action: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count via liquid scintillation. Calculate
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Self-validating radioligand binding assay workflow ensuring high-fidelity DAT affinity data.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12625602, (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine." PubChem. Available at:[Link]
Patai, S. (Ed.). "The Chemistry of Amino, Nitroso, Nitro and Related Groups." Scribd / John Wiley & Sons. Available at:[Link]
Czodrowski, P., et al. "Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
A Methodological and Comparative Guide to the Pharmacokinetics of 1-Methyl-2-(2-methylphenyl)pyrrolidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, integral to numerous approved therapeutics and a f...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, integral to numerous approved therapeutics and a fertile ground for novel molecular design.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of 1-Methyl-2-(2-methylphenyl)pyrrolidine and its derivatives. Recognizing the fragmented nature of publicly available, direct comparative data, this document synthesizes existing information on individual analogues and proposes a comprehensive framework for their head-to-head evaluation. Our objective is to equip researchers with the foundational knowledge and detailed methodologies necessary to conduct robust preclinical pharmacokinetic studies, thereby enabling the rational design of pyrrolidine-based compounds with optimized drug-like properties.
The Significance of the 2-Arylpyrrolidine Scaffold in Pharmacology
The 2-arylpyrrolidine moiety is a cornerstone in medicinal chemistry, lauded for its ability to confer desirable physicochemical and pharmacological properties.[3][4] Its three-dimensional structure allows for a nuanced exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[4] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing binding possibilities.[2] Modifications to both the aryl ring and the pyrrolidine core can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of these structure-pharmacokinetic relationships paramount for successful drug development.[5][6]
Structural Modifications and Their Anticipated Impact on Pharmacokinetics
The pharmacokinetic behavior of 1-Methyl-2-(2-methylphenyl)pyrrolidine derivatives can be finely tuned through strategic chemical modifications. The interplay between lipophilicity, metabolic stability, and plasma protein binding dictates the overall in vivo performance of these compounds.
Key structural elements and their influence on ADME include:
Aryl Ring Substituents: The nature and position of substituents on the phenyl ring can dramatically alter a molecule's lipophilicity and susceptibility to metabolism. For instance, the addition of polar groups may enhance aqueous solubility, while halogenation can modulate metabolic stability and receptor affinity.[7]
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring itself, such as N-dealkylation or hydroxylation, are common metabolic pathways.[8] Strategic placement of blocking groups can enhance metabolic stability and prolong the compound's half-life.
Chirality: The stereochemistry of the 2-position of the pyrrolidine ring can lead to significant differences in biological activity and pharmacokinetic profiles due to the stereoselective nature of interactions with enzymes and transporters.
Comparative Pharmacokinetic Data of Selected Pyrrolidine Derivatives
While a comprehensive, direct comparative study of a wide range of 1-Methyl-2-(2-methylphenyl)pyrrolidine derivatives is not available in the public literature, we can compile and compare data from studies on individual compounds to draw preliminary insights. The following table summarizes key pharmacokinetic parameters for a representative pyrrolidine derivative, SIB-1553A, to illustrate the type of data essential for such comparisons.
This table is intended to be illustrative. A comprehensive guide would populate this with data for multiple derivatives as it becomes available.
A Framework for a Comprehensive Comparative Pharmacokinetic Study
To address the current data gap, we propose a detailed, best-practice experimental protocol for conducting a thorough comparative pharmacokinetic study of 1-Methyl-2-(2-methylphenyl)pyrrolidine and its derivatives. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.
Experimental Workflow
The following diagram outlines the key stages of the proposed comparative pharmacokinetic study.
A Comparative Analysis of the Neurotoxic Profiles of 1-Methyl-2-(2-methylphenyl)pyrrolidine and Substituted Cathinones
A Technical Guide for Researchers and Drug Development Professionals Introduction The landscape of psychoactive substances is continually evolving, presenting significant challenges to public health and the scientific co...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of psychoactive substances is continually evolving, presenting significant challenges to public health and the scientific community. Among the newer classes of compounds, synthetic cathinones have emerged as a major group of drugs of abuse. Concurrently, compounds like 1-Methyl-2-(2-methylphenyl)pyrrolidine, a positional isomer of the potent pyrovalerone, warrant careful neurotoxicological evaluation due to their structural similarities to known psychostimulants. This guide provides an in-depth, objective comparison of the neurotoxic properties of 1-Methyl-2-(2-methylphenyl)pyrrolidine and the broader class of substituted cathinones, supported by experimental data and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical information necessary to understand the distinct and overlapping neurotoxic profiles of these compounds, thereby facilitating informed research and the development of potential therapeutic interventions.
Divergent Mechanisms of Action at the Monoamine Transporter
The fundamental difference in the neurotoxic potential of 1-Methyl-2-(2-methylphenyl)pyrrolidine and many substituted cathinones stems from their distinct mechanisms of action at the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
1-Methyl-2-(2-methylphenyl)pyrrolidine and Pyrovalerone Analogs: Potent Reuptake Inhibitors
1-Methyl-2-(2-methylphenyl)pyrrolidine, as a pyrovalerone-type cathinone, functions primarily as a potent monoamine transporter blocker or reuptake inhibitor . These compounds, characterized by a pyrrolidine ring, exhibit high affinity for DAT and NET, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[1][2] This blockade leads to a significant and prolonged increase in the extracellular concentrations of these neurotransmitters. Notably, their affinity for SERT is substantially lower, resulting in a predominantly catecholaminergic effect.[1][3] The S-enantiomer of pyrovalerone has been shown to be significantly more potent at inhibiting DAT than the R-enantiomer.[4]
In contrast, many other popular synthetic cathinones, such as mephedrone and methylone, act as transporter substrates or releasers .[5][6] These molecules are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a massive, non-vesicular release of dopamine, norepinephrine, and serotonin into the synapse.[6][7]
This mechanistic dichotomy is a critical determinant of their differing neurotoxic profiles. While both classes of compounds lead to an overstimulation of monoaminergic systems, the intracellular consequences of being a transporter substrate versus a blocker are profoundly different.
The neurotoxicity of these compounds manifests through several interconnected pathways, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to neuronal damage and death.
Oxidative Stress
The excessive increase in synaptic and intracellular dopamine, particularly with releasers, is a major driver of oxidative stress. The metabolism of dopamine can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's antioxidant defenses.
Studies have shown that both pyrovalerone-type cathinones and other substituted cathinones can induce oxidative stress. For instance, 3,4-methylenedioxypyrovalerone (MDPV), a close analog of 1-Methyl-2-(2-methylphenyl)pyrrolidine, has been shown to increase ROS production in human dopaminergic SH-SY5Y cells.[8][9] Similarly, mephedrone has been reported to increase lipid peroxidation in the frontal cortex of rats.[6]
Mitochondrial Dysfunction
Mitochondria are particularly vulnerable to the effects of these compounds. Oxidative stress can damage mitochondrial components, and the compounds themselves can directly impair mitochondrial function, leading to a decrease in ATP production, dissipation of the mitochondrial membrane potential (Δψm), and the release of pro-apoptotic factors. Both methylone and MDPV have been demonstrated to cause mitochondrial impairment, characterized by Δψm dissipation and ATP depletion in SH-SY5Y cells.[8]
Neuroinflammation
Synthetic cathinones can activate microglia and astrocytes, the resident immune cells of the brain.[10] This activation leads to the release of pro-inflammatory cytokines and chemokines, contributing to a chronic neuroinflammatory state that can exacerbate neuronal damage.[10][11] Mephedrone, for example, has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation.[7][12] While in vivo data for pyrovalerone-induced neuroinflammation is less direct, the neurotoxic environment it creates is expected to trigger similar inflammatory responses.[13]
Comparative Potency at Monoamine Transporters
The potency of these compounds at inhibiting monoamine transporters is a key indicator of their potential for psychostimulant and neurotoxic effects. The following table summarizes the in vitro potencies (IC50 values) of pyrovalerone and its analogs compared to other synthetic cathinones at the human dopamine, norepinephrine, and serotonin transporters.
As the data indicates, pyrovalerone and its analogs are significantly more potent inhibitors of DAT and NET compared to mephedrone and methylone, and exhibit a much greater selectivity for the catecholamine transporters over the serotonin transporter.
Signaling Pathways in Neurotoxicity
The neurotoxic effects of these compounds are mediated by complex intracellular signaling cascades.
Figure 1: Simplified signaling pathways comparing the neurotoxic mechanisms of pyrovalerone-type cathinones and substituted cathinone releasers.
Experimental Protocols for Assessing Neurotoxicity
The following section provides detailed methodologies for key experiments used to assess the neurotoxic and cytotoxic properties of 1-Methyl-2-(2-methylphenyl)pyrrolidine and substituted cathinones.
In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (1-Methyl-2-(2-methylphenyl)pyrrolidine or cathinones) for a specified period (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[14]
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a cofactor like NAD⁺). Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product.[14]
Data Analysis: Measure the absorbance at a wavelength of 490 nm using a microplate reader. Calculate the percentage of cytotoxicity relative to the positive control.[14]
Assessment of Oxidative Stress: DCFDA Assay for Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
Cell Culture and Treatment: Culture neuronal cells in a black, clear-bottom 96-well plate. Expose the cells to the desired concentrations of the test compounds for a specific duration.[15][16][17]
Probe Loading: Remove the treatment medium and wash the cells with a phenol red-free buffer. Load the cells with 10-20 µM DCFH-DA solution in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[15][16][17]
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add phenol red-free buffer to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[15][16][17]
Data Analysis: Quantify the increase in fluorescence intensity in treated cells relative to untreated controls. A known ROS inducer (e.g., hydrogen peroxide) should be used as a positive control.[18]
Evaluation of Mitochondrial Dysfunction: Mitochondrial Membrane Potential (Δψm) Assay
This assay uses fluorescent dyes like JC-1 or TMRM to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
Protocol using JC-1:
Cell Culture and Treatment: Culture neuronal cells on glass coverslips or in a multi-well plate suitable for microscopy or flow cytometry. Treat the cells with the test compounds.[19][20]
JC-1 Staining: Incubate the cells with 1-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.[20]
Imaging or Flow Cytometry:
Microscopy: Wash the cells and mount the coverslips for fluorescence microscopy. In healthy cells with high Δψm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or damaged cells with low Δψm, JC-1 remains as monomers and emits green fluorescence.
Flow Cytometry: After staining, harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence is used to quantify the changes in Δψm.[19][20]
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.[19][20]
In Vivo Neurochemical Assessment: Brain Microdialysis in Rodents
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum). Allow the animal to recover for several days.[5][21][22][23]
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[21][23]
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after the administration of the test compound.[21]
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[21][22][23][24]
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release and reuptake.
Figure 2: General experimental workflow for in vitro neurotoxicity assessment.
Conclusion
The neurotoxic profiles of 1-Methyl-2-(2-methylphenyl)pyrrolidine and substituted cathinones are intrinsically linked to their distinct interactions with monoamine transporters. Pyrovalerone-type cathinones, including 1-Methyl-2-(2-methylphenyl)pyrrolidine, are potent and selective dopamine and norepinephrine reuptake inhibitors, leading to a prolonged elevation of these neurotransmitters in the synapse. In contrast, many other synthetic cathinones act as transporter substrates, inducing a massive release of monoamines. This fundamental mechanistic difference likely translates to varied neurotoxic outcomes, with both classes of compounds capable of inducing oxidative stress, mitochondrial dysfunction, and neuroinflammation.
The significantly higher potency of pyrovalerone-type cathinones at the dopamine transporter suggests a greater potential for abuse and profound disruption of dopaminergic signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other emerging psychoactive substances. A thorough understanding of their neurotoxic mechanisms is paramount for the development of effective public health strategies and therapeutic interventions to mitigate the harm caused by these compounds.
References
Bruer, U., K. L. K. Weishaupt, and M. Bär. "Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures." Bio-protocol 7.11 (2017): e2308.
Ikarashi, Y., et al. "A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis." Japanese Journal of Pharmacology 48.4 (1988): 513-516.
Burroughs, S., et al. "Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes." Current protocols in toxicology 54.1 (2012): 7-23.
"ROS Assay Kit Protocol." Abbexa.
"An In-depth Technical Guide to the Neurotoxic and Cytotoxic Properties of Synthetic C
Li, Y., et al. "Neurotoxicity mechanisms and clinical implications of six common recreational drugs." Neuroscience Bulletin 41.2 (2025): 231-247.
Buzhdygan, T. P., et al. "The psychoactive drug of abuse mephedrone differentially disrupts blood-brain barrier properties.
"Mephedrone activates NF-κB signaling pathway. a TransAM Transcription...
Crowe, A. R., and A. R. White.
De Luca, M. A. "Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach." Methods in molecular biology (Clifton, N.J.) 752 (2011): 271-291.
Buck, M. D., V. T. G. Chiong, and J. A. Johnson. "Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons." Journal of visualized experiments : JoVE 136 (2018): 57628.
Valente, M. J., et al. "Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells." Chemical research in toxicology 30.2 (2017): 642-654.
Rosas-Hernandez, H., et al. "3,4-methylenedioxypyrovalerone (MDPV) Induces Cytotoxic Effects on Human Dopaminergic SH-SY5Y Cells." Toxicology letters 258 (2016): 137-144.
Lee, J., et al. "Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons." Bio-protocol 8.11 (2018): e2871.
Wires, E. M., et al. "Methylenedioxypyrovalerone (MDPV) impairs working memory and alters patterns of dopamine signaling in mesocorticolimbic substrates." Neuropharmacology 158 (2019): 107722.
Paps, K., et al. "Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP." Toxics 9.6 (2021): 140.
Piacentino, D., et al. "Neurotoxicity Induced by Mephedrone: An up-to-date Review." Current neuropharmacology 15.5 (2017): 738-749.
Lada, M. W., and R. T. Kennedy. "Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence." Analytical chemistry 78.19 (2006): 6950-6956.
"Application Notes and Protocols for Measuring Reactive Oxygen Species in Primary Neuron Cultures using DCFH-DA." BenchChem, 2025.
Buck, M. D., et al. "Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons." The Journal of neuroscience : the official journal of the Society for Neuroscience 21.14 (2001): 5139-5147.
Rickli, A., et al. "The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative." Frontiers in pharmacology 6 (2015): 295.
Glennon, R. A. "Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)." Brain research bulletin 126 (2016): 47-53.
"LDH assay kit guide: Principles and applic
Wells, S. S., et al. "Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution." Analyst 149.7 (2024): 1735-1744.
Rickli, A., et al. "The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative.
Kaakkola, S., et al. "Brain Dialysis: In Vivo Metabolism of Dopamine and Serotonin by Monoamine Oxidase A but Not B in the Striatum of Unrestrained Rats." Journal of neurochemistry 54.6 (1990): 1929-1935.
Cumpston, K. L., et al. "Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review." International journal of molecular sciences 24.7 (2023): 6205.
Souders, C. L., et al. "The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio)." Brain and behavior 9.1 (2019): e01420.
Silva, M. T., et al. "Acute MDPV Binge Paradigm on Mice Emotional Behavior and Glial Signature." International journal of molecular sciences 20.18 (2019): 4467.
"JC-1 Dye for Mitochondrial Membrane Potential." Thermo Fisher Scientific.
"Quantifying cell viability via LDH cytotoxicity assay." Protocols.io, 2025.
Guerriero, G., et al. "Integrated Assessment of the Cardiotoxic and Neurobehavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) in Zebrafish Embryos." International journal of molecular sciences 26.24 (2025): 13449.
Baumann, M. H., et al. "Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs." Current topics in behavioral neurosciences 32 (2017): 71-90.
Gannon, B. M., et al. "Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study." Frontiers in Pharmacology 14 (2023): 1276841.
Wiegand, T. J., et al. "Acute Methylenedioxypyrovalerone Toxicity." Journal of medical toxicology : official journal of the American College of Medical Toxicology 11.1 (2015): 55-60.
A Guide to Inter-Laboratory Validation of Detection Limits for 1-Methyl-2-(2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the detection of 1-Methyl-2-(2-methylphenyl)pyrr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the detection of 1-Methyl-2-(2-methylphenyl)pyrrolidine. As a niche compound, potentially classified among novel psychoactive substances (NPS), standardized and validated analytical methods are crucial for ensuring data reliability and comparability across different laboratories. This document outlines the core principles of method validation, compares common analytical techniques with illustrative performance data, and provides detailed experimental protocols to guide researchers in establishing robust detection limits.
The Imperative of Inter-Laboratory Validation
The validation of an analytical procedure is a critical process to demonstrate its suitability for a specific purpose[1]. When analytical testing is performed across multiple sites, inter-laboratory validation becomes essential to ensure that a method, developed and validated in one laboratory, can be successfully executed by other laboratories to produce comparable and reliable results[2]. This is particularly pertinent in drug development and forensic analysis, where data from different locations must be harmonized and trusted.
The primary objective of an inter-laboratory validation study is to establish the reproducibility of an analytical method[1]. This involves assessing the degree of agreement between results obtained from different laboratories analyzing identical samples under stipulated conditions. For the detection of trace-level compounds like 1-Methyl-2-(2-methylphenyl)pyrrolidine, a key performance characteristic to validate is the limit of detection (LOD).
Core Principles of Analytical Method Validation
A successful validation protocol for an analytical method should encompass a variety of parameters to ensure the method is reliable, reproducible, and accurate for its intended use. The core parameters for validation, as outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparison of Analytical Techniques for 1-Methyl-2-(2-methylphenyl)pyrrolidine Detection
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and widely used techniques for the identification and quantification of substituted pyrrolidines and other novel psychoactive substances[3][4]. The choice between these methods often depends on the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.
Performance Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Typical Acceptance Criteria
Limit of Detection (LOD)
0.1 - 10 ng/mL
0.01 - 5 ng/mL
Method and matrix-dependent
Limit of Quantification (LOQ)
0.5 - 25 ng/mL
0.05 - 10 ng/mL
Method and matrix-dependent
Linearity (r²)
≥ 0.99
≥ 0.995
r² ≥ 0.99
Accuracy (Recovery %)
80 - 120%
85 - 115%
70 - 130%
Precision (RSD%)
< 15%
< 10%
≤ 20%
Applicability
Volatile and thermally stable compounds
Wide range of compounds, including non-volatile and thermally labile ones
-
This table presents illustrative performance data based on the analysis of structurally similar compounds and novel psychoactive substances. Actual performance will vary depending on the specific method, instrumentation, and matrix.
Experimental Protocols for Inter-Laboratory Validation
A well-defined experimental protocol is crucial for a successful inter-laboratory validation study. The following provides a generalized methodology that can be adapted for 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Objective
To conduct an inter-laboratory validation of the limit of detection (LOD) for the analysis of 1-Methyl-2-(2-methylphenyl)pyrrolidine by GC-MS and/or LC-MS/MS.
Materials
Reference Standard: A well-characterized reference standard of 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Test Samples: A sufficient quantity of a homogeneous batch of the material to be tested (e.g., spiked blank matrix such as urine, blood, or a relevant solvent).
Participating Laboratories: A minimum of three laboratories with qualified personnel and calibrated instrumentation.
Workflow of an Inter-laboratory Validation Study
Caption: A typical workflow for an inter-laboratory validation study.
Detailed Methodologies
Spiking: Prepare a stock solution of 1-Methyl-2-(2-methylphenyl)pyrrolidine in a suitable solvent (e.g., methanol). Spike blank human urine with the stock solution to prepare a series of concentrations around the expected LOD (e.g., 0.1, 0.5, 1, 5, and 10 ng/mL).
Extraction (Solid-Phase Extraction - SPE):
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
Load 1 mL of the spiked urine sample onto the cartridge.
Wash the cartridge with water and then a weak organic solvent to remove interferences.
Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS or mobile phase for LC-MS/MS).
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold at 280°C for 5 minutes.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase:
A: 0.1% formic acid in water.
B: 0.1% formic acid in acetonitrile.
Gradient Elution: A suitable gradient program to achieve good peak shape and separation.
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two precursor-to-product ion transitions for 1-Methyl-2-(2-methylphenyl)pyrrolidine.
Determination of the Limit of Detection (LOD)
The LOD can be determined using several approaches as recommended by ICH guidelines[5]:
Based on Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.
Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.
Based on the Standard Deviation of the Response and the Slope: The LOD may be expressed as:
LOD = 3.3 * (σ / S)
where:
σ = the standard deviation of the response (can be estimated from the standard deviation of blank measurements or the y-intercept of the regression line of the calibration curve).
S = the slope of the calibration curve.
Each participating laboratory should determine the LOD using the agreed-upon method and report their findings along with the supporting data.
Data Analysis and Acceptance Criteria
Statistical analysis is a cornerstone of inter-laboratory validation to objectively compare the results from the participating laboratories[2].
Descriptive Statistics: For each laboratory, calculate the mean, standard deviation, and relative standard deviation (RSD) for the determined LOD.
Analysis of Variance (ANOVA): ANOVA can be used to compare the means of the LODs from the different laboratories to determine if there are any statistically significant differences.
Acceptance Criteria: The acceptance criteria for the inter-laboratory validation of the LOD should be predefined in the validation protocol. For example, the relative standard deviation of the LOD values across all laboratories should be within a certain percentage (e.g., ≤ 30%).
Conclusion
The successful inter-laboratory validation of detection limits for 1-Methyl-2-(2-methylphenyl)pyrrolidine is paramount for ensuring the reliability and comparability of analytical data across different testing sites. By adhering to established validation principles, employing robust analytical techniques like GC-MS and LC-MS/MS, and following a well-defined validation protocol, researchers can establish with confidence the lower limits of detection for this compound. This, in turn, supports regulatory compliance, facilitates data sharing, and ultimately enhances the quality and integrity of scientific research and drug development.
References
Center for Forensic Science Research and Education. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare.com. [Link]
Agilent Technologies. (2020, March 17). A Comprehensive Approach to Targeted and Untargeted Screening Methodology for Emerging Synthetic Fentanyl Analogues. [Link]
Quest Diagnostics. (n.d.). Drug Monitoring, Novel Psychoactive Substances (NPS), Qualitative, Urine. Test Summary. [Link]
Liu, Y., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 879(3-4), 253-260. [Link]
University of Tartu. (n.d.). Self test 10.1 – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
Mazzarino, M., et al. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. [Link]
Chandran, S., & Singh, R. S. P. (2007). Comparison of various international guidelines for analytical method validation. Pharmazie, 62(1), 4-14. [Link]
Universal Journal of Pharmaceutical Research. (n.d.). Requirement of Validation of Analytical Method. [Link]
Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). [Link]
Fausett, A. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies. [Link]
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
Analytical Method. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]
MDPI. (2024, November 28). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. [Link]
Stephens, R. (1984). Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography. OSTI.GOV. [Link]
ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
An, J., et al. (2007). SPE-GC/FTD determination of N-methyl-2-pyrrolidone and its metabolites in urine. Journal of Chromatography B, 854(1-2), 204-210. [Link]
Knauer. (n.d.). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. [Link]
Mass Spectrometry Fragmentation Pattern Comparison: 1-Methyl-2-(2-methylphenyl)pyrrolidine vs. Positional Isomers
As a Senior Application Scientist in analytical chemistry, one of the most persistent challenges in forensic toxicology and pharmaceutical development is the definitive structural elucidation of positional isomers. 1-Met...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical chemistry, one of the most persistent challenges in forensic toxicology and pharmaceutical development is the definitive structural elucidation of positional isomers. 1-Methyl-2-(2-methylphenyl)pyrrolidine—an ortho-methylated analog of the 2-arylpyrrolidine class—shares an identical molecular weight (MW 175.27) and highly similar physicochemical properties with its meta (3-methylphenyl) and para (4-methylphenyl) counterparts.
To prevent misidentification in drug development pipelines or forensic casework, analysts cannot rely solely on chromatographic retention times. Instead, we must exploit the mechanistic causality of mass spectrometry (MS) fragmentation. This guide provides an objective comparison of the MS performance of 1-methyl-2-(2-methylphenyl)pyrrolidine against its alternatives, backed by self-validating experimental protocols and field-proven analytical data.
Structural and Mechanistic Causality in Mass Spectrometry
The ionization of tertiary amines like 2-arylpyrrolidines is governed by the powerful fragmentation-directing properties of the nitrogen lone pair 1. When subjected to Electron Ionization (EI) at 70 eV, these molecules undergo highly predictable pathways, but steric proximity in the ortho-isomer introduces unique diagnostic ions.
The Primary Pathway:
α
-Cleavage
For all 1-methyl-2-(tolyl)pyrrolidine isomers, the dominant fragmentation route is
α
-cleavage. The initial electron ejection occurs at the nitrogen atom. To stabilize the resulting radical cation, homolytic cleavage of the C2–C(aryl) bond occurs, expelling the tolyl radical (91 Da). This leaves the highly stable N-methyl-1-pyrrolinium cation at m/z 84 , which universally manifests as the base peak (100% abundance) across all isomers. Because this pathway is shared, m/z 84 is excellent for class identification but useless for isomer differentiation 2.
The Discriminatory Pathway: The Ortho-Effect
The critical performance advantage in identifying 1-methyl-2-(2-methylphenyl)pyrrolidine lies in the ortho-effect . The spatial proximity of the ortho-methyl group on the phenyl ring to the pyrrolidine nitrogen facilitates an intramolecular interaction absent in the meta and para alternatives.
[M-H]⁺ Enhancement (m/z 174): The ionized nitrogen abstracts a hydrogen atom from the ortho-methyl group, followed by radical loss and cyclization into a fused tricyclic system. This significantly elevates the abundance of the m/z 174 ion.
[M-CH₃]⁺ Formation (m/z 160): Direct loss of the ortho-methyl radical, driven by the formation of a resonance-stabilized cyclic cation, provides a secondary diagnostic peak.
Objective Data Comparison: Ortho vs. Meta/Para Alternatives
The following table summarizes the quantitative GC-EI-MS fragmentation data, demonstrating how the ortho-effect serves as a definitive comparative metric against alternative isomers.
Data Interpretation: While LC-MS/MS can be used to analyze 2-arylpyrrolidines 3, soft ionization techniques often fail to generate sufficient structural fragmentation to distinguish these isomers without extensive MS³ experiments. GC-EI-MS remains the gold standard here due to the hard ionization required to trigger the ortho-effect.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure trustworthy and reproducible differentiation of these isomers, laboratories must employ a self-validating system. The following protocol is designed to verify instrument tuning prior to sample analysis, ensuring that any observed ortho-effect is a genuine chemical phenomenon and not an artifact of source temperature or voltage anomalies.
Step 1: System Suitability and Tuning
Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Validation Check: Ensure the m/z 69 to m/z 219 ratio is approximately 2:1, and the m/z 502 peak is present at >2% relative abundance.
Causality: Proper tuning at 70 eV is mandatory. If the electron energy is incorrectly calibrated, the delicate [M-CH₃]⁺ (m/z 160) peak in the ortho-isomer may not form, leading to false negatives.
Step 2: Sample Preparation
Action: Dissolve 1.0 mg of the pyrrolidine sample in 10 mL of MS-grade ethyl acetate (100 µg/mL stock). Dilute to a working concentration of 10 µg/mL.
Causality: Derivatization is intentionally omitted. Tertiary amines are sufficiently volatile for GC, and adding derivatizing agents would obscure the native molecular ion and alter the steric dynamics required for the ortho-effect.
Step 3: Chromatographic Separation
Column: Mid-polar DB-5MS (30 m × 0.25 mm × 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Validation Check: Inject a mixed standard of ortho, meta, and para isomers. The DB-5MS column must demonstrate baseline resolution (Rs > 1.5) between the three isomers based on subtle dipole moment differences before they enter the MS source.
Step 4: Mass Spectrometric Acquisition
Parameters: Inlet at 250°C, Split ratio 20:1. MS Transfer line at 280°C, Ion Source at 230°C.
Acquisition: Full scan mode (m/z 40–300).
Data Analysis: Extract ion chromatograms (EIC) for m/z 84, 174, and 160. An m/z 174/175 ratio > 3.0 is definitive confirmation of the 1-methyl-2-(2-methylphenyl)pyrrolidine isomer.
Analytical Workflow Visualization
The following diagram maps the mechanistic logic used to differentiate the ortho-isomer from its alternatives during MS analysis.
Fragmentation pathways of 1-methyl-2-(2-methylphenyl)pyrrolidine under EI-MS.
References
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations
JACS Au, ACS Publications[Link]
Investigation of the mechanism of nicotine demethylation in Nicotiana through H-2 and N-15 heavy isotope effects
ResearchGate[Link]
The Chemistry NH2 NO NO2 Related Groups
Scribd[Link]
Operational Safety and Disposal Protocol for 1-Methyl-2-(2-methylphenyl)pyrrolidine
For researchers, analytical chemists, and drug development professionals, handling substituted pyrrolidines requires a rigorous understanding of their physicochemical behavior. 1-Methyl-2-(2-methylphenyl)pyrrolidine is a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, analytical chemists, and drug development professionals, handling substituted pyrrolidines requires a rigorous understanding of their physicochemical behavior. 1-Methyl-2-(2-methylphenyl)pyrrolidine is a lipophilic tertiary amine. Improper handling or disposal not only violates environmental regulations but also poses severe acute toxicity and flammability risks.
This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill containment, and RCRA-compliant disposal of this compound.
Mechanistic Hazard Analysis
Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation.
Alkaline Corrosivity: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons that acts as a strong Lewis base. In its free-base liquid form, it is highly alkaline and can cause severe chemical burns to biological tissues upon contact[1],[2].
Dermal Permeability: The addition of the lipophilic ortho-methylphenyl group significantly increases the molecule's partition coefficient compared to unsubstituted pyrrolidine. This lipophilicity facilitates rapid dermal penetration, meaning systemic toxicity can occur swiftly if the chemical breaches standard PPE[2].
Volatility and Flammability: Low-molecular-weight pyrrolidine derivatives present significant inhalation hazards and are often flammable. Vapors can accumulate in confined spaces or low areas, necessitating handling under inert gas or strictly within a certified fume hood[2].
Requires specific tracking in chemical inventory systems.
Chemical Class
Substituted Tertiary Amine
Corrosive; reacts exothermically with strong oxidizing agents and acids[5].
Physical State
Hydrophobic Liquid (Free Base)
High vapor pressure presents inhalation and flammability risks[2].
EPA RCRA Status
Characteristic Waste (D001, D002)
Requires strict waste segregation and manifesting for disposal[5].
Standard Operating Procedure: Handling & Storage
Every protocol must be a self-validating system. Do not proceed with handling unless all engineering controls are verified as functional.
Engineering Controls: Conduct all transfers inside a chemical fume hood with a minimum face velocity of 100 fpm. Use explosion-proof ventilation equipment if handling bulk quantities[5],.
PPE Selection: Standard latex is insufficient due to the chemical's lipophilicity. Wear splash-proof chemical goggles (a face shield is preferred for bulk transfers), a chemically resistant lab coat, and double-layered nitrile or neoprene gloves[2].
Transfer & Storage: Ground and bond all receiving equipment to prevent static discharge[6]. Store the chemical in a tightly closed container under an inert gas (e.g., nitrogen or argon) in a dedicated flammables cabinet, away from strong acids and oxidizers[1],[2].
Spill Response & Containment Workflow
In the event of a spill, standard combustible absorbents (like sawdust or paper towels) must never be used. The heat of neutralization or auto-oxidation of the amine can ignite combustible materials[1].
Step-by-Step Spill Methodology:
Evacuate & Isolate: Immediately evacuate personnel from the immediate area and remove all sources of ignition (sparks, open flames)[6],[1].
Protect: Don appropriate PPE, including a NIOSH-approved respirator with organic vapor cartridges,[2].
Contain & Absorb: Apply an inert absorbent material such as dry sand, vermiculite, or silica gel to the spill[5],[1].
Neutralize: Carefully wash the spill zone with a dilute, weak acid (e.g., 5% acetic acid) to convert any residual volatile free base into a non-volatile, water-soluble salt.
Collect: Use non-sparking tools to collect the absorbed mixture into a sealable, chemically compatible hazardous waste container[6],.
Fig 1: Step-by-step emergency spill response workflow for pyrrolidine derivatives.
Proper Disposal Procedures
Chemical waste generators must determine classification per[5]. 1-Methyl-2-(2-methylphenyl)pyrrolidine must never be discharged into the environment or municipal sewer systems,[2].
Waste Segregation & Neutralization Protocol
Aqueous Waste Stream: If the chemical is dissolved in an aqueous buffer, the pH will likely be highly alkaline. Do not seal highly alkaline amine waste directly. Adjust the pH to 6-8 using 1M HCl before sealing the carboy. This converts the volatile free base into a stable hydrochloride salt, mitigating vapor buildup and pressure expansion in the waste container.
Organic Solvent Waste Stream: If dissolved in organic solvents (e.g., methanol, acetonitrile), collect the mixture in a designated non-halogenated flammable waste container. Ensure the container is appropriately vented or stored in a cool, well-ventilated area away from direct sunlight[6],[5].
Solid Waste: Contaminated gloves, wipes, and inert absorbents must be collected in solid hazardous waste bins.
Final Manifesting: Label all containers clearly with "Hazardous Waste - Toxic/Corrosive Amine". Dispose of all segregated streams via an EPA-approved hazardous waste contractor for high-temperature incineration[1],.
Fig 2: Segregation and disposal pathways for liquid and solid pyrrolidine waste.
References
PubChem - National Institutes of Health (NIH) . (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine Compound Summary. Available at:[Link]
Cole-Parmer . Material Safety Data Sheet - Pyrrolidine (EPA Classification Guidelines). Available at:[Link]
Chemsrc . 88013-82-5 CAS Physical and Chemical Properties. Available at:[Link]
Personal protective equipment for handling 1-Methyl-2-(2-methylphenyl)pyrrolidine
Advanced Safety and PPE Protocol for Handling 1-Methyl-2-(2-methylphenyl)pyrrolidine Executive Summary 1-Methyl-2-(2-methylphenyl)pyrrolidine (CAS: 88013-82-5)[1] is a substituted tertiary amine utilized in advanced chem...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and PPE Protocol for Handling 1-Methyl-2-(2-methylphenyl)pyrrolidine
Executive Summary
1-Methyl-2-(2-methylphenyl)pyrrolidine (CAS: 88013-82-5)[1] is a substituted tertiary amine utilized in advanced chemical synthesis and drug development[2]. Handling this compound requires strict logistical and safety frameworks due to its dual hazard profile: the local tissue corrosivity typical of aliphatic amines[3], and the systemic toxicity driven by its high lipophilicity. This guide provides drug development professionals with a self-validating, step-by-step operational plan to ensure absolute safety during handling, transfer, and disposal.
Mechanistic Hazard Profile (The "Why")
To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical behavior of substituted pyrrolidines. Because specific toxicological data for this exact derivative may be limited, we extrapolate from the well-documented hazards of structural analogs like unsubstituted pyrrolidine[4] and 2-methylpyrrolidine[5].
Dermal Permeation & Corrosivity: As a basic amine, it can cause liquefactive necrosis upon skin contact[3]. Furthermore, the free base form is highly lipophilic. Unlike inorganic bases, lipophilic amines rapidly bypass the stratum corneum, carrying a severe risk of systemic CNS toxicity alongside local chemical burns.
Vapor & Inhalation Hazard: The free base form exhibits significant vapor pressure at ambient temperatures. Inhalation of these vapors causes severe respiratory tract irritation, potential pulmonary edema, and systemic absorption[4].
Physical State Variations: Drug development professionals must account for the compound's state. The free base is typically an oily, combustible liquid requiring vapor and splash protection[5]. The hydrochloride salt is a crystalline solid, presenting a severe dust aerosolization hazard.
Core PPE Specifications (The "Armor")
Standard laboratory PPE is insufficient for handling lipophilic amines. The following specifications are mandatory:
Table 1: Hazard Profile & PPE Rationale
Hazard Category
Mechanistic Driver
Required PPE / Engineering Control
Dermal Toxicity
High lipophilicity allows rapid skin penetration; basicity causes tissue necrosis.
Butyl rubber or double-layered heavy-duty Nitrile gloves; FR Lab Coat.
Inhalation Toxicity
High vapor pressure of the free base leads to rapid volatilization[4].
Chemical Fume Hood (>100 fpm); ABEK-rated respirator (if hood fails)[6].
Ocular Damage
Amine vapors and liquid splashes rapidly degrade corneal tissue.
Chemical splash goggles (ANSI Z87.1+); Face shield for volumes >50 mL.
Flammability
Low flash point characteristic of organic free bases[5].
Grounded equipment; Flame-Resistant (FR) Lab Coat; No static sources.
Table 2: Glove Compatibility Matrix for Substituted Pyrrolidines
Glove Material
Compatibility Rating
Breakthrough Time
Rationale for Substituted Amines
Butyl Rubber
Excellent
> 480 mins
Highly resistant to permeation by organic amines and non-polar organics.
Heavy Nitrile (8+ mil)
Good
120 - 240 mins
Sufficient for splash protection; requires immediate change upon contamination.
Standard Nitrile (4 mil)
Poor
< 10 mins
Rapidly degrades and swells upon contact with lipophilic amines.
Standard Latex
Dangerous
< 5 mins
Highly permeable to organic solvents; offers zero protection against amines.
Step-by-Step Operational Methodologies
Protocol A: Pre-Handling Setup & PPE Donning
Trustworthiness Check: Never assume engineering controls are functioning. Validate before opening any chemical container.
Ventilation Verification: Ensure the chemical fume hood is operational. Verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm).
Workspace Preparation: Clear the hood of all incompatible chemicals, specifically strong oxidizers, acid chlorides, and acid anhydrides, to prevent violent exothermic reactions[3].
Spill Kit Staging: Stage a neutralization kit inside the hood containing a weak solid acid (e.g., citric acid or sodium bisulfate) and inert absorbent (vermiculite)[7].
Donning Sequence:
Inspect and don a Flame-Resistant (FR) lab coat. Fasten all buttons to the neck.
Don chemical splash goggles (safety glasses are strictly prohibited due to vapor hazards).
Wash hands and don a pair of standard 4-mil nitrile gloves (inner layer).
Don a pair of heavy-duty nitrile (8-mil) or butyl rubber gloves (outer layer), pulling the cuffs over the lab coat sleeves to eliminate exposed skin.
Protocol B: Active Chemical Handling
Transfer Mechanism: If handling the liquid free base, use positive displacement pipettes . Standard air-displacement pipettes will leak because the high vapor pressure of the amine forces the liquid out of the tip. If handling the solid salt, use grounded, anti-static spatulas to prevent dust aerosolization.
Containment: Perform all weighing and transfers at least 6 inches inside the fume hood. Keep the sash pulled down to the lowest workable height (below your breathing zone) to act as a physical blast and splash shield.
Sealing: Immediately recap the primary container after use. If the compound is sensitive to degradation, purge the headspace with an inert gas (Nitrogen or Argon) before sealing.
Protocol C: Decontamination & PPE Doffing
Expertise Insight: Water alone is insufficient for cleaning lipophilic free bases and can spread the hazard.
Chemical Neutralization: Wipe down all spatulas, pipettes, and hood surfaces with a 1% acetic acid or citric acid solution. Causality: The acid protonates the volatile amine free base, converting it into a water-soluble, non-volatile salt. This instantly neutralizes the inhalation hazard and prevents dermal absorption.
Secondary Cleaning: Follow the acid wipe with a distilled water wipe, then 70% ethanol to ensure no organic residue remains.
Doffing Sequence:
Remove outer gloves using the "glove-in-glove" technique and discard them in a dedicated hazardous waste bin.
Remove goggles by handling the strap only (do not touch the front lens).
Remove the lab coat.
Remove inner gloves and immediately wash hands with soap and water[3].
Spill Response & Waste Disposal
If a spill occurs outside the fume hood, evacuate the immediate area and allow the HVAC system to clear the vapors.
Do not use water initially, as it will spread the lipophilic liquid.
Cover the spill with an inert absorbent (sand or vermiculite)[7].
Apply a solid neutralizing acid (sodium bisulfate) over the absorbent to protonate the amine.
Sweep the neutralized mixture using non-sparking tools[7] into a high-density polyethylene (HDPE) hazardous waste container.
Label as "Corrosive/Toxic Organic Amine Waste" and dispose of according to institutional and environmental regulations[8].
Operational Workflow Visualization
Figure 1: Operational workflow and decision matrix for handling lipophilic pyrrolidines.
References
PubChem. "(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine." National Institutes of Health. Available at:[Link]
ChemSrc. "CAS 88013-82-5 | (2S)-1-methyl-2-(2-methylphenyl)pyrrolidine." ChemSrc Database. Available at:[Link]